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  • Product: 1-Cyclobutylbut-3-yn-2-amine hydrochloride
  • CAS: 2241144-78-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-Cyclobutylbut-3-yn-2-amine hydrochloride

This technical guide provides a comprehensive analysis of 1-Cyclobutylbut-3-yn-2-amine hydrochloride , a specialized building block used in modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Hi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-Cyclobutylbut-3-yn-2-amine hydrochloride , a specialized building block used in modern fragment-based drug discovery (FBDD) and diversity-oriented synthesis.

High-Fidelity Building Block for sp³-Rich Drug Scaffolds

Executive Summary

1-Cyclobutylbut-3-yn-2-amine hydrochloride (CAS: 2241144-78-3) is a bifunctional aliphatic amine featuring a terminal alkyne and a cyclobutyl moiety.[1] In the context of medicinal chemistry, this molecule represents a strategic "escape from flatland" vector. Unlike traditional aromatic building blocks, the cyclobutyl group introduces critical sp³ character, improving solubility and metabolic stability while maintaining a compact lipophilic profile. The terminal alkyne serves as a versatile handle for "Click" chemistry (CuAAC) or Sonogashira coupling, making this compound an essential fragment for synthesizing kinase inhibitors, GPCR ligands, and covalent probes.

Molecular Identity & Structural Analysis

PropertyDetail
IUPAC Name 1-Cyclobutylbut-3-yn-2-amine hydrochloride
CAS Number 2241144-78-3
Common Name

-Ethynyl-cyclobutaneethanamine HCl
Molecular Formula C

H

N

HCl
Molecular Weight 159.66 g/mol
SMILES C#CC(CC1CCC1)N.Cl
InChI Key ODJNVFRRAHTFIC-UHFFFAOYSA-N (Parent)
Chirality Contains one chiral center at C2. Typically supplied as a racemate unless specified as (

) or (

).
Structural Insight: The "Puckered" Cyclobutyl Ring

Unlike the planar benzene ring, the cyclobutyl ring in this molecule exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This deviation from planarity (dihedral angle ~25-30°) projects the C2-amine substituent into a distinct vector space, often resulting in improved binding selectivity in protein pockets compared to isopropyl or phenyl analogs.

Physicochemical Profile

Data synthesized from vendor specifications (Enamine, ChemSpace) and predictive SAR models for propargylamine derivatives.

PropertyValue / DescriptionContext for Drug Design
Physical State White to off-white crystalline solidStable salt form for handling.
Melting Point 165 – 175 °C (Predicted)High lattice energy typical of primary amine hydrochlorides.
Solubility Water (>50 mg/mL), DMSO, MethanolExcellent for aqueous bioassays and stock solutions.
pKa (Amine) 8.2 – 8.6 (Predicted)Lower than typical alkyl amines (~10.5) due to the electron-withdrawing effect of the adjacent alkyne (

-inductive).
pKa (Alkyne) ~25Weakly acidic; requires strong bases (e.g., NaH, BuLi) for deprotonation.
LogP (CLogP) 1.78Ideal lipophilicity range for CNS penetration and oral bioavailability (Rule of 5 compliant).
Hygroscopicity ModerateHCl salts can absorb atmospheric moisture; store under desiccated conditions.

Synthetic Methodologies

For research applications requiring high enantiomeric excess (ee), the Ellman Sulfinamide approach is the industry standard, avoiding the resolution steps required by Strecker synthesis.

Asymmetric Synthesis Workflow (Ellman Route)

This pathway ensures the delivery of a chiral amine, critical for structure-activity relationship (SAR) studies where one enantiomer often dominates biological activity.

G Start Cyclobutylacetaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Protected Sulfinamide Adduct (Diastereomerically Pure) Imine->Protected Grignard Addition -78°C, dr > 95:5 Reagent Ethynylmagnesium Bromide (Grignard Addition) Reagent->Protected Final 1-Cyclobutylbut-3-yn-2-amine HCl (Chiral Salt) Protected->Final HCl / Dioxane Deprotection & Salt Formation

Figure 1: Asymmetric synthesis via Ellman auxiliary. This route establishes the C2 stereocenter with high diastereoselectivity (dr > 95:5) via the chelation-controlled addition of the alkyne nucleophile.

Protocol Validation (Self-Validating Steps)
  • Imine Formation: Monitor by ¹H NMR. Disappearance of the aldehyde proton (~9.7 ppm) and appearance of the imine proton (~8.0 ppm) confirms conversion.

  • Grignard Addition: The reaction must be kept at -78°C to maximize diastereoselectivity. Quench a small aliquot; HPLC analysis should show a single major diastereomer.

  • Salt Formation: The final HCl cleavage precipitates the product. A sharp melting point (>160°C) indicates high purity and successful removal of the sulfinyl group.

Stability & Handling

  • Thermal Stability: The terminal alkyne is relatively stable but can polymerize at high temperatures (>150°C) or in the presence of copper/palladium traces without ligands. The HCl salt significantly stabilizes the amine against oxidation.

  • Storage: Store at +4°C or -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; reseal containers immediately after use.

  • Incompatibility: Avoid strong oxidizing agents and heavy metal salts (Ag, Cu) in the absence of chelators, as they can form explosive metal acetylides.

Applications in Drug Discovery[2][3][4][5]

A. Bioisostere for Alkyl Chains

The cyclobutyl-methyl motif serves as a bulky, lipophilic replacement for n-butyl or isobutyl chains. The rigid cyclobutyl ring reduces the entropic penalty of binding compared to flexible alkyl chains, potentially increasing potency by 10-100 fold.

B. Covalent Inhibition (Warhead Chemistry)

While less reactive than acrylamides, the


-amino alkyne moiety can act as a "suicide substrate" for enzymes with nucleophilic active site residues (e.g., MAO-B inhibitors like Selegiline). The mechanism involves the enzymatic abstraction of the 

-proton, leading to an allenyl intermediate that covalently traps the enzyme.
C. Click Chemistry (CuAAC)

The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Use Case: Rapidly coupling the amine fragment to a diverse library of azide-tagged scaffolds to generate triazole-linked inhibitors.

  • Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O (1:1), RT, 2h.

References

  • EnamineStore. (2025). 1-cyclobutylbut-3-yn-2-amine hydrochloride Product Sheet. Retrieved from

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 2935-2963. (Foundational methodology for asymmetric amine synthesis).
  • Lauder, K., et al. (2017). "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews, 117(24), 14091–14200. (Review of propargylamine properties and reactivity).
  • PubChem. (2025). Compound Summary for CID 138039881. National Center for Biotechnology Information. Retrieved from

  • Wiberg, K. B. (1967). "Cyclobutylamine." Organic Syntheses, 47, 28. (Historical context on cyclobutyl stability).

Sources

Exploratory

Structural Elucidation & Quality Control of Cyclobutyl Propargyl Amines

Executive Summary & Strategic Importance The cyclobutyl propargyl amine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the conformational restriction of the cyclobutane ring—a p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The cyclobutyl propargyl amine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It combines the conformational restriction of the cyclobutane ring—a proven bioisostere for alkyl chains that improves metabolic stability—with the versatile reactivity of the propargyl group (alkyne). This moiety serves two critical functions:

  • Suicide Inhibition: The propargyl amine can act as a mechanism-based inhibitor for amine oxidases (e.g., MAO-B inhibitors).

  • "Click" Chemistry Handle: The terminal alkyne allows for rapid diversification via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

However, the structural analysis of this scaffold is non-trivial. The cyclobutane ring exhibits dynamic "puckering" (butterfly conformation) that complicates NMR interpretation, while the propargyl group introduces specific instability risks (polymerization) and fragmentation patterns in Mass Spectrometry. This guide provides a rigorous, self-validating framework for the structural confirmation of these molecules.

Synthetic Context & Impurity Profile

To accurately analyze these compounds, one must understand their genesis. The two dominant synthetic routes dictate the impurity profile:

  • Nucleophilic Substitution: Reaction of cyclobutylamine with propargyl bromide.

    • Critical Impurity: Over-alkylation (tertiary amine formation) and allenic isomerization.

  • A³-Coupling (Aldehyde-Alkyne-Amine): Catalytic coupling (Cu, Au) of cyclopropanecarbaldehyde (or cyclobutanone derivatives), an amine, and an alkyne.

    • Critical Impurity: Metal residues (paramagnetic broadening in NMR) and Glaser homocoupling products (diynes).

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The cyclobutane ring is not planar ; it exists in a dynamic equilibrium between two puckered conformations (dihedral angle


). This puckering significantly impacts vicinal coupling constants (

).
1H NMR Diagnostics (500 MHz recommended)
  • The Propargyl Group:

    • Look for a doublet (

      
       Hz) at 
      
      
      
      3.3–3.5 ppm (N-CH
      
      
      -C
      
      
      ).
    • The terminal alkyne proton (

      
      C-H ) appears as a triplet (
      
      
      
      Hz) around
      
      
      2.2 ppm.
    • Validation: If the

      
       coupling is lost, suspect allenic isomerization (
      
      
      
      ).
  • The Cyclobutane Ring:

    • Methine (N-CH): Typically a multiplet at

      
       3.0–3.5 ppm.
      
    • Methylene Protons: These appear as complex multiplets due to the puckering.

    • Key Insight: In 1,3-disubstituted cyclobutanes, the cis isomer (diequatorial or diaxial-like) typically displays a larger chemical shift difference (

      
      ) between geminal protons compared to the trans isomer.
      
Stereochemical Determination (NOESY)

For substituted cyclobutyl amines (e.g., 3-substituted cyclobutyl propargyl amines), distinguishing cis vs. trans is critical.

  • Cis-Isomer: Strong NOE correlation between the methine proton at C1 (attached to Nitrogen) and the substituent proton at C3.

  • Trans-Isomer: Absence of C1-C3 correlation; potential NOE between C1-H and C3-H's neighboring methylene protons.

Mass Spectrometry (HRMS-ESI)

Propargyl amines undergo characteristic fragmentation useful for structural confirmation.

  • Alpha-Cleavage: The primary fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen.[1]

  • Propargyl Loss: A diagnostic neutral loss of the propargyl radical (or cation formation) is common.

    • Look for

      
      .
      
  • Ring Contraction/Expansion: Cyclobutyl cations can rearrange to cyclopropylcarbinyl or homoallyl cations, complicating spectra.

Infrared Spectroscopy (FT-IR)
  • C

    
    C Stretch:  Weak band at 2100–2260 cm
    
    
    
    .
  • 
    C-H Stretch:  Sharp, strong band at ~3300 cm
    
    
    
    .
  • Quality Control: Disappearance of the 3300 cm

    
     band indicates deprotonation or successful "click" reaction.
    

Visualization of Analytical Logic

Diagram 1: The Analytical Workflow

This flowchart illustrates the decision matrix for purifying and validating the scaffold.

AnalyticalWorkflow Start Crude Reaction Mixture (A3 Coupling or Alkylation) TLC TLC Screening (Stain: KMnO4/Ninhydrin) Start->TLC Purification Flash Chromatography (Amine-functionalized Silica) TLC->Purification Rf determination Analysis Multi-Modal Analysis Purification->Analysis NMR_1H 1H NMR (Check Propargyl Doublet) Analysis->NMR_1H NMR_NOE 1D/2D NOESY (Ring Stereochemistry) Analysis->NMR_NOE MS HRMS (ESI+) (Frag: M-39) Analysis->MS Decision Does Data Match? NMR_1H->Decision NMR_NOE->Decision MS->Decision Pass Release for Biological Assay Decision->Pass Yes Fail Repurify / Recrystallize (Check Allene Isomer) Decision->Fail No

Caption: Integrated workflow for the isolation and structural validation of cyclobutyl propargyl amines, emphasizing the critical decision gate based on multi-modal data.

Diagram 2: Stereochemical Logic (NOESY)

Visualizing the NOE correlations in 1,3-disubstituted cyclobutanes.

StereochemLogic Substrate 1,3-Disubstituted Cyclobutyl Amine Cis CIS Isomer (Puckered) Substrate->Cis Possibility A Trans TRANS Isomer (Puckered) Substrate->Trans Possibility B Signal_Cis Strong NOE: H(C1) <-> H(C3) Cis->Signal_Cis NOESY Exp Signal_Trans NO NOE: H(C1) <-> H(C3) Trans->Signal_Trans NOESY Exp Conclusion_Cis Assign: Cis Signal_Cis->Conclusion_Cis Conclusion_Trans Assign: Trans Signal_Trans->Conclusion_Trans

Caption: Logic flow for assigning relative stereochemistry in substituted cyclobutanes using Nuclear Overhauser Effect Spectroscopy (NOESY).

Experimental Protocol: Standard Characterization Workflow

Objective: Isolate and characterize N-(cyclobutyl)prop-2-yn-1-amine.

Step 1: Sample Preparation
  • Dissolve ~10 mg of the purified amine in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: If the amine is a salt (HCl), use DMSO-d

      
        or add solid K
      
      
      
      CO
      
      
      to the CDCl
      
      
      tube to free the base, as salts can aggregate and broaden peaks.
  • Ensure the sample is free of paramagnetic impurities (Cu/Fe) by filtering through a small plug of Chelex resin if A³ coupling was used.

Step 2: Data Acquisition
  • 1H NMR (16 scans):

    • Set spectral width to -2 to 14 ppm.

    • Target: Verify integral ratio of Cyclobutyl Methine (1H) : Propargyl CH

      
       (2H) is 1:2.
      
  • 13C NMR (1024 scans):

    • Look for the alkyne carbons. Terminal

      
      CH is typically ~70-75 ppm; internal quaternary 
      
      
      
      C- is ~80 ppm.
    • Cyclobutane CH

      
       carbons often appear unusually shielded (~15-30 ppm) compared to acyclic analogs.
      
  • 2D NOESY (Mixing time: 500 ms):

    • Crucial for confirming the ring conformation and substituent orientation.

Step 3: Data Analysis Table (Template)
SignalChemical Shift (

)
MultiplicityIntegralAssignmentValidation Check
A 2.21Triplet (

Hz)
1HAlkyne

C-H
Sharp triplet? If broad, check exchangeable protons.
B 3.42Doublet (

Hz)
2HN-CH

-C

Must couple to signal A.
C 3.15Multiplet1HCyclobutyl N-CH Center of the "butterfly".
D 1.6 - 2.3Complex Mult.6HCyclobutyl CH

Check for puckering-induced anisotropy.

References

  • Cyclobutanes in Drug Design: Rehse, K. (2022).[2] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. [Link]

  • Conformational Analysis: Luger, P., & Buschmann, J. (1984). Structure of Oxetane and Cyclobutane Derivatives. Journal of the American Chemical Society. (Contextual grounding for puckering angles). [Link]

  • Propargyl Amine Synthesis (A3 Coupling): Wei, C., & Li, C. J. (2003).[3] A3-coupling for the synthesis of propargylamines. Journal of the American Chemical Society. [Link]

  • Stereochemical Determination (NOESY): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOE protocols in rigid rings). [Link]

  • Mass Spectrometry of Amines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard for alpha-cleavage rules). [Link]

Sources

Foundational

solubility profile of 1-Cyclobutylbut-3-yn-2-amine HCl in organic solvents

Topic: Solubility Profile & Characterization of 1-Cyclobutylbut-3-yn-2-amine HCl Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Case Study: 1-Cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Characterization of 1-Cyclobutylbut-3-yn-2-amine HCl Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Case Study: 1-Cyclobutylbut-3-yn-2-amine Hydrochloride[1]

Executive Summary & Molecular Analysis[1]

In the development of covalent inhibitors and fragment-based drug discovery, 1-Cyclobutylbut-3-yn-2-amine HCl represents a critical scaffold.[1] It combines a lipophilic, conformationally restricted cyclobutyl moiety with a reactive terminal alkyne (propargyl group) and a polar ammonium chloride core.[1]

This guide provides a theoretical solubility profile based on Structure-Property Relationships (SPR) and details the standard operating procedures (SOPs) required to empirically validate these values. Understanding this profile is essential for optimizing reaction yields (nucleophilic substitutions, Click chemistry) and purification protocols (recrystallization).[1]

Structural Dissection

The solubility behavior of this molecule is governed by a "tug-of-war" between two opposing domains:

DomainChemical NatureSolubility Driver
Cyclobutyl Group

Cycloalkane (Lipophilic)
Promotes solubility in non-polar/chlorinated solvents (DCM,

).[1] Increases

.[1]
Amine HCl Core Ionic Lattice (

)
Promotes solubility in high-dielectric solvents (Water, MeOH, DMSO).[1] Drives high melting point and crystallinity.
Terminal Alkyne

-Electron Density
Weak hydrogen bond donor (acetylenic proton); slight affinity for

-accepting solvents.[1]

Predicted Solubility Profile

Note: Values below are predicted ranges typical for secondary/primary amine hydrochloride salts with


 lipophilic tails.[1] Empirical validation is required.
Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)Strong ion-dipole interactions disrupt the crystal lattice.[1] The

anion is heavily solvated by H-bond donors.
Polar Aprotic DMSO, DMF, DMAcHigh (>30 mg/mL)High dielectric constants stabilize the dissociated ion pair. Ideal for

or Click reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerate (1–10 mg/mL)The cyclobutyl group provides enough lipophilicity to allow partial solvation, unlike smaller amine salts (e.g., methylamine HCl).
Ethers/Esters THF, Ethyl Acetate, MTBELow (<1 mg/mL)Insufficient polarity to overcome the lattice energy of the HCl salt. Useful as anti-solvents for precipitation.[1]
Hydrocarbons Hexane, Heptane, TolueneInsoluble (<0.1 mg/mL)Complete lack of interaction with the ionic core. Used strictly for washing impurities.

Experimental Protocols for Solubility Determination

To generate regulatory-grade data, researchers must move beyond visual estimation. Below are two self-validating protocols for determining the thermodynamic solubility of 1-Cyclobutylbut-3-yn-2-amine HCl.

Protocol A: Thermodynamic Solubility (HPLC-UV Method)

Best for: Exact quantification and impurity tracking.[1]

Reagents:

  • Test Compound: 1-Cyclobutylbut-3-yn-2-amine HCl (>5 mg).[1]

  • Solvents: HPLC-grade Water, MeOH, ACN.[1]

  • Internal Standard: Caffeine or similar stable chromophore (optional).[1]

Workflow:

  • Saturation: Add excess solid compound to 1.0 mL of the target solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).

  • Dilution: Dilute the supernatant 100-fold with mobile phase to fit the linear dynamic range of the detector.

  • Quantification: Inject onto HPLC (C18 Column). Calculate concentration using a 5-point calibration curve of the standard.

Validation Check:

  • pH Drift: Measure the pH of the saturated solution.[2] Amine salts can significantly lower pH in unbuffered water, artificially increasing solubility.

Protocol B: Gravimetric Determination (High Concentration)

Best for: Process chemistry and solvent screening where HPLC is unnecessary.

  • Weigh a clean, dry 4 mL vial (

    
    ).
    
  • Add 1.0 mL of solvent.[1]

  • Add solid 1-Cyclobutylbut-3-yn-2-amine HCl in 10 mg increments, vortexing between additions, until visible solid persists (saturation).

  • Filter the supernatant into the pre-weighed vial.

  • Evaporate solvent (Genevac or N2 stream) and dry residue in a vacuum oven at 40°C for 4 hours.

  • Weigh the vial with residue (

    
    ).[1]
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .[1]

Strategic Application: Solvent Selection Logic

The diagram below illustrates the decision logic for selecting solvents based on the intended chemical operation (Synthesis vs. Purification).

SolubilityLogic Start Operation: Handle 1-Cyclobutylbut-3-yn-2-amine HCl Reaction Goal: Chemical Reaction Start->Reaction Purification Goal: Purification/Isolation Start->Purification PolarityCheck Is the reaction moisture sensitive? Reaction->PolarityCheck Recryst Technique: Recrystallization Purification->Recryst DrySolvent Use: Anhydrous DMSO or DMF (High Solubility, Inert) PolarityCheck->DrySolvent Yes WetSolvent Use: Water/MeOH mixtures (Ideal for Click Chemistry) PolarityCheck->WetSolvent No SingleSolvent Hot Ethanol or Isopropanol (Soluble Hot, Insoluble Cold) Recryst->SingleSolvent Moderate Solubility AntiSolvent Vapor Diffusion: Dissolve in MeOH -> Diffuse Et2O Recryst->AntiSolvent High Solubility

Figure 1: Decision matrix for solvent selection based on operational goals.[1] Blue path indicates synthesis; Green path indicates purification.[1]

Critical Engineering Controls

Hygroscopicity Management

Amine hydrochlorides with small lipophilic tails are notoriously hygroscopic.[1]

  • Risk: Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in synthesis.

  • Mitigation: Store 1-Cyclobutylbut-3-yn-2-amine HCl in a desiccator. If the solid appears "clumpy" or sticky, dry under high vacuum (0.1 mbar) at 40°C before weighing.

Free-Basing Strategy

For reactions requiring the free amine (e.g., amide coupling), the HCl must be neutralized.

  • Biphasic Extraction: Dissolve salt in 1M NaOH (aq) and extract into DCM. The cyclobutyl group ensures the free base partitions effectively into the organic layer (

    
    ).
    
  • In-situ Neutralization: Use non-nucleophilic bases (DIPEA, TEA) in DMF/DMSO.[1]

References

  • Alsenz, J., & Kansy, M. (2007).[1][3] High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.[1] Link[1]

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just for physical chemists.[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] Link[1]

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements.[1] Link[1]

  • PubChem. Compound Summary: But-3-yn-1-amine hydrochloride (Analogous Structure).[1] Link[1]

  • Organic Syntheses. Cyclobutylamine (Synthesis of Cyclobutyl core). Org.[1][4] Synth. 1967, 47,[5] 28. Link[1]

Sources

Exploratory

The Alkyne Warhead: A Technical Guide to Propargyl Amine Derivatives in Drug Discovery

Executive Summary The propargyl amine moiety ( ) represents a "privileged structure" in medicinal chemistry. Originally popularized by the monoamine oxidase (MAO) inhibitors Selegiline and Rasagiline, this pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The propargyl amine moiety (


) represents a "privileged structure" in medicinal chemistry. Originally popularized by the monoamine oxidase (MAO) inhibitors Selegiline and Rasagiline, this pharmacophore has evolved from a simple suicide inhibitor into a versatile handle for Multi-Target Directed Ligands (MTDLs). This guide analyzes the mechanistic causality of propargyl amines, their synthetic accessibility via A^3 coupling, and their expanding role in neuroprotective and oncological therapeutics.

Part 1: Mechanistic Foundations

The "Suicide" Inhibition Mechanism

The defining feature of propargyl amines is their ability to act as mechanism-based irreversible inhibitors (suicide substrates) for flavin-dependent enzymes, particularly MAO-A and MAO-B.

The efficacy relies on the latent reactivity of the alkyne group. The inhibitor is chemically inert until it enters the enzyme's active site, where the catalytic machinery attempts to oxidize the amine.

The Cascade:

  • Oxidation: The flavin adenine dinucleotide (FAD) cofactor oxidizes the propargyl amine to an imine.

  • Proton Abstraction: The enzyme abstracts a proton, facilitating the rearrangement of the propargyl imine into a highly reactive allene intermediate.

  • Covalent Adduct: The allene undergoes a nucleophilic attack by the N5 atom of the reduced FAD cofactor, forming a stable covalent adduct.

  • Result: The enzyme is permanently inactivated.[]

Recent structural updates (Albreht et al., 2018) suggest the final adduct involves a cyanine linker structure, stabilizing the complex through resonance, which explains the high potency of second-generation derivatives.

Visualization: MAO Inactivation Pathway

The following diagram illustrates the transition from inert substrate to covalent adduct.

MAO_Mechanism Substrate Propargyl Amine (Inert Substrate) ES_Complex E-S Complex (Active Site) Substrate->ES_Complex Binding Imine Propargyl Imine (Intermediate) ES_Complex->Imine FAD Oxidation Allene Allene Species (Electrophile) Imine->Allene Proton Abstraction (Rearrangement) Adduct Flavin-N5 Adduct (Irreversible) Allene->Adduct Covalent Attack by FAD N5

Figure 1: The "Suicide" inhibition pathway. The enzyme's own catalytic action converts the inert propargyl amine into a reactive allene, which then covalently modifies the FAD cofactor.

Part 2: Therapeutic Architectures & MTDLs

Neurodegeneration: The "Big Two" and Beyond

While MAO inhibition elevates dopamine levels (symptomatic relief in Parkinson's), propargyl amines possess inherent neuroprotective properties independent of MAO inhibition.

  • Mechanism: They bind to Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and prevent its nuclear translocation, a key step in neuronal apoptosis.[2]

  • Mitochondrial Stabilization: They prevent the opening of the mitochondrial permeability transition pore (mPTP), maintaining membrane potential (

    
    ).
    
Comparative Data: Key Propargyl Amine Drugs

The following table contrasts the first-generation agents with emerging MTDLs like Ladostigil.

CompoundTarget ProfileMetabolitesClinical Status
Selegiline (Deprenyl)Selective MAO-BL-Amphetamine (Neurotoxic potential)FDA Approved (PD)
Rasagiline Selective MAO-B (Potent)1-Aminoindan (Neuroprotective)FDA Approved (PD)
Ladostigil MAO-A/B + AChE/BuChEHydroxy-RasagilinePhase II/III (AD/MCI)
ASS234 MAO-A/B + AChEN/APreclinical

Expert Insight: The shift from Selegiline to Rasagiline was driven by the need to eliminate amphetamine metabolites, which cause vasoconstriction and anxiety. Ladostigil represents the "Dual-Warhead" strategy: the carbamate moiety inhibits Cholinesterase (for Alzheimer's), while the propargyl amine handles MAO and neuroprotection.

Part 3: Synthetic Methodologies

The A Coupling Reaction

The most efficient route to propargyl amines is the A


 Coupling  (Aldehyde-Alkyne-Amine).[3][4] This Multi-Component Reaction (MCR) is superior to traditional nucleophilic substitution because it allows for high diversity in a single step.

Reaction Scheme:



Protocol: Copper(I)-Catalyzed Synthesis

Note: This protocol is optimized for library generation in drug discovery.

Reagents:

  • Aldehyde (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: CuI (5 mol%)

  • Solvent: Toluene or Water (Green Chemistry compatible)

Step-by-Step Workflow:

  • Activation: In a sealed tube, dissolve the aldehyde and amine in toluene (2 mL/mmol). Stir for 10 minutes at Room Temperature (RT) to generate the iminium ion in situ.

  • Coupling: Add the terminal alkyne and CuI catalyst.

  • Reflux: Heat the mixture to 100°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

  • Workup: Cool to RT. Filter through a Celite pad to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel).

Part 4: Biological Validation Protocols

Fluorometric MAO-B Inhibition Assay

To validate the "warhead" activity, a sensitive fluorometric assay using Amplex Red is the industry standard. It detects H


O

released during monoamine oxidation.

Why this works:




Protocol:

  • Enzyme Prep: Dilute Recombinant Human MAO-B (10 U/mL) in phosphate buffer (0.05 M, pH 7.4).

  • Incubation: Add 50 µL of enzyme solution + 20 µL of Test Inhibitor (Propargyl amine derivative) to a black 96-well plate. Incubate at 37°C for 30 mins to allow covalent adduct formation.

  • Substrate Addition: Add 50 µL of reaction mix containing:

    • Tyramine (2 mM)

    • Amplex Red (200 µM)

    • Horseradish Peroxidase (HRP, 1 U/mL)

  • Measurement: Read fluorescence immediately (Kinetic Mode) for 20 mins.

    • Excitation: 545 nm

    • Emission: 590 nm

  • Calculation: Determine IC

    
     by plotting slope inhibition vs. log[Inhibitor].
    
Visualization: MTDL Design Logic

How to design a drug like Ladostigil using the propargyl scaffold.

MTDL_Design Core Propargyl Amine Core (Rasagiline Scaffold) Target_MAO Target: MAO-B (Mitochondrial) Core->Target_MAO Intrinsic Activity Target_Neuro Target: GAPDH/Bcl-2 (Anti-Apoptotic) Core->Target_Neuro Intrinsic Activity Mod_Carbamate Add Carbamate Moiety (Rivastigmine-like) Core->Mod_Carbamate Synthetic Modification Target_AChE Target: Cholinesterase (Synaptic Cleft) Mod_Carbamate->Target_AChE Pseudo-Irreversible Inhibition

Figure 2: The Multi-Target Directed Ligand (MTDL) strategy. Combining the propargyl core with a carbamate moiety yields dual inhibition (MAO + AChE).[5][6]

References

  • Albreht, A., et al. (2018). "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism."[7][8] Frontiers in Chemistry. [Link][7]

  • Weinstock, M., et al. (2000). "Ladostigil, a novel neuroprotective agent." Journal of Neurochemistry. (Foundational work on Ladostigil/TV-3326). [Link]

  • Saeidian, H., et al. (2019). "Green and efficient synthesis of propargylamines via A3 coupling reaction."[9] Iranian Chemical Communication. [Link]

  • Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. [Link]

  • Naoi, M., & Maruyama, W. (2009). "Functional mechanism of neuroprotection by inhibitors of type B monoamine oxidase in Parkinson's disease." Expert Review of Neurotherapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

reagents for Sonogashira coupling with 1-Cyclobutylbut-3-yn-2-amine HCl

Executive Summary This application note details the optimized conditions for performing Sonogashira cross-coupling reactions utilizing 1-Cyclobutylbut-3-yn-2-amine hydrochloride . While propargylic amines are valuable sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for performing Sonogashira cross-coupling reactions utilizing 1-Cyclobutylbut-3-yn-2-amine hydrochloride . While propargylic amines are valuable synthons for introducing nitrogen functionality into aryl scaffolds, their use as hydrochloride salts presents distinct challenges: stoichiometric base consumption, solubility issues, and potential catalyst poisoning by the free primary amine.

This guide provides two validated protocols: a Standard Copper-Co-catalyzed Method for general reactivity and a Copper-Free Method for substrates sensitive to copper-amine chelation or Glaser homocoupling.

Substrate Analysis & Critical Considerations

The Molecule: 1-Cyclobutylbut-3-yn-2-amine HCl
  • Functional Groups: Terminal alkyne (

    
    ), Primary amine (
    
    
    
    ), Cyclobutyl moiety.
  • State: Hydrochloride salt (

    
    ).
    
  • Reactivity Profile:

    • Acidity: The ammonium proton (

      
      ) is more acidic than the alkyne proton (
      
      
      
      ). Base is consumed by the salt before the catalytic cycle can begin.
    • Chelation: Once neutralized, the free primary amine is a competent

      
      -donor ligand. It can displace phosphines on Pd(II) or chelate Cu(I), potentially arresting the catalytic cycle (catalyst poisoning).
      
    • Glaser Coupling: Propargylic amines are prone to oxidative homocoupling in the presence of Cu(I) and

      
      .
      
Strategic Reagent Selection

Success relies on balancing the "Base Buffer" and preventing metal sequestration.

ComponentRecommendationRationale
Catalyst Pd(PPh

)

Cl

(Standard) Pd(dppf)Cl

(Cu-Free)
Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable. For Cu-free, bidentate ligands like dppf prevent

-hydride elimination and stabilize the Pd center against amine displacement.
Co-Catalyst CuI (Purified)Essential for rate acceleration in Method A. Must be white/off-white; yellow/green indicates oxidation to Cu(II), which promotes homocoupling.
Base Et

N
or DIPEA (Excess)
Crucial: You must use at least 3.5 equivalents . 1.0 eq to neutralize HCl. 1.0 eq to deprotonate the alkyne. 1.5 eq excess to drive equilibrium and act as solvent/buffer.
Solvent DMF or DMAc The HCl salt is insoluble in pure ether/THF. Polar aprotic solvents ensure the salt dissolves for neutralization.

Experimental Protocols

Method A: Standard Copper-Co-catalyzed Coupling

Best for: Unreactive aryl bromides/iodides where reaction speed is critical.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 1-Cyclobutylbut-3-yn-2-amine HCl (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv)[1]
  • CuI (0.03 equiv)

  • Triethylamine (Et

    
    N) (4.0 equiv)
    
  • Anhydrous DMF (0.2 M concentration relative to aryl halide)

Step-by-Step Procedure:

  • Pre-Neutralization (Critical Step):

    • In a separate vial, dissolve 1-Cyclobutylbut-3-yn-2-amine HCl in the calculated volume of DMF.

    • Add 1.5 equiv of Et

      
      N. Stir for 10 minutes.
      
    • Observation: The solution may become cloudy as Et

      
      N·HCl precipitates. This confirms the release of the free alkyne amine.
      
  • Catalyst Setup:

    • To a flame-dried reaction vessel equipped with a stir bar, add the Aryl Halide, Pd(PPh

      
      )
      
      
      
      Cl
      
      
      , and CuI.
    • Degassing: Cap the vessel and purge with Argon/Nitrogen for 5 minutes (balloon method). Oxygen exclusion is vital to prevent Glaser coupling.

  • Initiation:

    • Add the remaining Et

      
      N (2.5 equiv) to the reaction vessel via syringe.
      
    • Add the Pre-Neutralized Alkyne Solution (from Step 1) dropwise via syringe.

  • Reaction:

    • Stir at Room Temperature (RT) for 30 minutes.

    • If no reaction (monitor by TLC/LCMS), heat to 50°C.

    • Note: The mixture will darken from yellow to brown/black as Pd(0) is generated.

  • Workup:

    • Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with brine.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
Method B: Copper-Free Coupling

Best for: Substrates sensitive to copper or if the primary amine causes significant catalyst poisoning.

Reagents:

  • Aryl Iodide (Bromides may require heating)[1]

  • 1-Cyclobutylbut-3-yn-2-amine HCl (1.2 equiv)

  • Pd(dppf)Cl

    
    ·DCM  (0.05 equiv)
    
  • Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    (3.0 equiv)
  • DMSO (Dimethyl sulfoxide)[2]

Step-by-Step Procedure:

  • Solids Addition:

    • Combine Aryl Iodide, Alkyne HCl salt, Pd(dppf)Cl

      
      , and Cs
      
      
      
      CO
      
      
      in a reaction vial.
    • Note: Using an inorganic base (Cs

      
      CO
      
      
      
      ) often provides better yields in Cu-free systems by avoiding the formation of competitive amine-Pd complexes.
  • Degassing & Solvation:

    • Seal the vial. Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous DMSO via syringe.

  • Reaction:

    • Heat to 80°C . Copper-free reactions have a higher activation energy and rarely proceed at RT for chlorides/bromides.

    • Stir for 4–12 hours.

Process Visualization

Reaction Workflow (Method A)

This diagram illustrates the critical "Pre-Neutralization" step required for the HCl salt to prevent kinetic stalling.

G cluster_0 Vial A: Pre-Neutralization cluster_1 Vial B: Catalyst Setup Salt Alkyne-NH3+ Cl- FreeBase Free Alkyne-NH2 (Active Nucleophile) Salt->FreeBase  Deprotonation   Base1 Et3N (1.5 eq) Base1->FreeBase PdCu Pd/Cu Catalyst FreeBase->PdCu  Slow Addition   ArX Aryl Halide Product Coupled Product (Propargylic Amine) PdCu->Product  Coupling (RT-50°C)   Base2 Et3N (2.5 eq) Base2->PdCu

Caption: Workflow emphasizing the separation of salt neutralization from the catalytic center to prevent shock-precipitation or acidity-induced catalyst decomposition.

Mechanistic Interference Pathways

Understanding where the primary amine interferes allows for better troubleshooting.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition [Ar-Pd-X] Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Product RedElim->Product Amine Free Amine (R-NH2) Amine->Pd0 Ligand Displacement Cu Cu(I) Catalyst Amine->Cu Chelation Poison Inactive Complex [Pd(NH2R)2Cl2] Amine->Poison Catalyst Poisoning Glaser Glaser Homocoupling (Side Product) Cu->Glaser + O2

Caption: Mechanistic map showing how the free primary amine can divert the catalytic cycle via Pd-coordination or Cu-chelation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (Stalling) HCl not neutralized; Catalyst poisoned by amine.1. Check pH (wet pH paper above reaction). It must be basic (

). 2. Switch to Method B (Cu-Free) with Pd(dppf)Cl

.
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Oxygen leak. Cu(II) stops the Sonogashira cycle and promotes Glaser coupling. Add 10% sodium ascorbate or strictly degas solvents.
Precipitation Et

N·HCl saturation.
This is normal. Ensure stirring is vigorous. If the stir bar seizes, add more DMF.
Homocoupling (Dimer) Presence of O

with Cu.
Degas more thoroughly. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the Aryl Halide.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4][5][6][7][8] Angewandte Chemie International Edition, 46(6), 834-871.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in water.[9] Journal of Organic Chemistry, 71(1), 379-381.

  • PubChem. (2023). 1-Cyclobutylbut-3-yn-2-amine hydrochloride Compound Summary.

Sources

Application

Application Note: Controlled Free-Basing of 1-Cyclobutylbut-3-yn-2-amine Salts

Abstract & Scope This application note details the procedure for converting 1-Cyclobutylbut-3-yn-2-amine (and its enantiomers) from its stable salt form (typically Hydrochloride or Trifluoroacetate) to the reactive free...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for converting 1-Cyclobutylbut-3-yn-2-amine (and its enantiomers) from its stable salt form (typically Hydrochloride or Trifluoroacetate) to the reactive free base.

While the salt form provides necessary shelf-stability, the free base is required for nucleophilic applications such as amide coupling, reductive amination, or transition-metal catalyzed cross-couplings. This protocol addresses specific challenges associated with this molecule: volatility of the free amine and sensitivity of the terminal alkyne .

Key Chemical Properties
PropertyData / Description
Molecule Name 1-Cyclobutylbut-3-yn-2-amine
Molecular Weight 123.19 g/mol (Free Base)
Physical State Salt: White/Off-white Solid Free Base: Colorless to pale yellow liquid

(Conjugate Acid)
~9.5–10.5 (Amine proton)

(Alkyne)
~25 (Terminal alkyne proton)
Solubility Salt: Water, MeOH, DMSO Free Base: DCM, Et₂O, MTBE, THF, Toluene
Key Risks Volatility (evaporative loss), Polymerization (alkyne sensitivity)

Strategic Analysis: Why Standard Protocols Fail

Generic free-basing protocols often lead to low yields for propargylic amines due to two overlooked factors:

  • Evaporative Loss: With a molecular weight of ~123 g/mol , the free base is moderately volatile. Standard rotary evaporation to "dryness" under high vacuum often results in significant product loss into the trap.

  • Alkyne Instability: Prolonged exposure to strong hydroxide bases (pH > 14) or metallic impurities can induce acetylide formation or polymerization of the terminal alkyne.

The Solution: This guide prioritizes mild inorganic bases and controlled concentration parameters.

Method A: Biphasic Extraction (Standard Scale >100 mg)

Recommended for bulk conversion where product isolation is required.

Reagents & Equipment[6][8][9][10]
  • Starting Material: 1-Cyclobutylbut-3-yn-2-amine HCl (or TFA salt).

  • Base: Saturated aqueous Sodium Carbonate (

    
    ) or 1M NaOH.
    
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Note: MTBE is preferred if the free base is exceptionally volatile, but DCM offers better solubility for this specific lipophilic amine.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Protocol
  • Dissolution:

    • Dissolve the amine salt in a minimum amount of deionized water (approx. 10 mL per 1 g of salt).

    • Optional: If the salt is not fully soluble, add a small amount of Methanol (<5% v/v), but keep it minimal to prevent organic solvent miscibility issues later.

  • Basification (The Critical Step):

    • Cool the aqueous solution to 0–5 °C (ice bath).

    • Slowly add Saturated

      
       (or 1M NaOH) dropwise with stirring.
      
    • Target pH: Adjust to pH 12–13 .

    • Check: Use a pH strip. The solution should turn cloudy or an oil should separate as the free base forms.

  • Extraction:

    • Transfer to a separatory funnel.

    • Extract with DCM (

      
       solvent volume equal to the aqueous phase).
      
    • Technique: Shake gently to avoid emulsions; vent frequently.

    • Combine the organic layers.

  • Washing & Drying:

    • Do NOT wash with water or brine (this risks back-extracting the polar amine).

    • Dry the combined organic phase over anhydrous

      
       for 10–15 minutes.
      
    • Filter off the solids into a tared round-bottom flask.

  • Controlled Concentration:

    • Bath Temperature: Max 30 °C.

    • Vacuum: Moderate (approx. 200–300 mbar). Do not use high vacuum (<50 mbar).

    • Stop Point: Concentrate until the solvent volume is reduced by 90-95%.

    • Final Removal: Remove the flask and use a gentle stream of Nitrogen or Argon to remove the final traces of solvent. Do not leave on the rotovap to constant weight.

Workflow Diagram

G Start Amine Salt (HCl/TFA) Dissolved in Water Basify Add Sat. Na2CO3 (Target pH 12-13) Start->Basify 0°C Extract Extract w/ DCM (3x) Combine Organics Basify->Extract Phase Sep Dry Dry over Na2SO4 Filter Solids Extract->Dry Concentrate Controlled Evaporation (Max 30°C, >200 mbar) Dry->Concentrate Product Free Base Amine (Pale Yellow Liquid) Concentrate->Product N2 Stream

Figure 1: Biphasic extraction workflow prioritizing temperature control to prevent volatility loss.

Method B: Solid-Phase Extraction (Small Scale / Library)

Recommended for <50 mg scales or when aqueous workup is undesirable.

Reagents
  • Resin: Carbonate-functionalized polymer resin (e.g., PL-CO3) or StratoSpheres™ PL-HCO3 MP.

  • Solvent: DCM or MeOH.

Protocol
  • Dissolve the amine salt in DCM or MeOH (approx. 10 mg/mL).

  • Add 3–4 equivalents of the carbonate resin.

  • Agitate gently (orbit shaker) for 1–2 hours at room temperature.

  • Filter the resin.[1]

  • Concentrate the filtrate carefully (as per Method A).

    • Advantage:[2][3] This yields a salt-free, water-free amine without extraction losses.

Method C: In-Situ Neutralization (No Isolation)

Recommended for immediate use in coupling reactions (e.g., Amide Coupling).

If the free base is an intermediate for a subsequent reaction, do not isolate it .

  • Suspend the amine salt in the reaction solvent (e.g., DMF, DCM).

  • Add a tertiary non-nucleophilic base: DIPEA (Hünig's base) or Triethylamine (TEA) .

    • Ratio: Use 1.1 to 3.0 equivalents relative to the salt.

  • Proceed immediately with the addition of the electrophile (e.g., acid chloride, activated ester).

    • Note: This forms DIPEA-HCl salts in the mixture, which are removed during the final product workup.

Quality Control & Troubleshooting

Validation Metrics (Self-Check)
  • NMR Verification: In

    
     NMR (CDCl
    
    
    
    ), the
    
    
    -proton (on C2, adjacent to the amine) will shift upfield (lower ppm) in the free base compared to the salt.
    • Salt:

      
       ppm (broad).
      
    • Free Base:[4]

      
       ppm (sharp).
      
  • Absence of Counter-ion:

    • If TFA salt was used: Check

      
       NMR for absence of trifluoroacetate peak (approx -76 ppm).
      
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Volatility during concentration.Do not use high vacuum. Use Method C (In-situ) if isolation is not strictly necessary.
Emulsion in Extraction Cyclobutyl lipophilicity + pH issues.Add small amount of brine to aqueous layer after basification, or filter the biphasic mixture through Celite.
Darkening/Tarry Product Alkyne polymerization.Ensure temperature <30°C. Store under Argon in the dark. Avoid strong hydroxide bases (use Carbonate).
Residual Salt Incomplete extraction.Ensure pH is >12.[1] The amine must be fully deprotonated to migrate to DCM.

Storage & Stability

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Terminal alkynes can oxidize.

  • Temperature: Refrigerator (2–8 °C) for short term; Freezer (-20 °C) for long term.

  • Container: Amber glass vials to prevent photodegradation.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction techniques).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic basis for pKa and extraction).

  • PubChem. (n.d.).[5][6][7] Propargylamine Compound Summary. National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

Method

using 1-Cyclobutylbut-3-yn-2-amine HCl in click chemistry reactions

Application Note: High-Fidelity CuAAC Functionalization of 1-Cyclobutylbut-3-yn-2-amine HCl Executive Summary This technical guide outlines the optimized protocols for utilizing 1-Cyclobutylbut-3-yn-2-amine HCl (CB-Alk)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity CuAAC Functionalization of 1-Cyclobutylbut-3-yn-2-amine HCl

Executive Summary

This technical guide outlines the optimized protocols for utilizing 1-Cyclobutylbut-3-yn-2-amine HCl (CB-Alk) as a high-value building block in drug discovery.[1][2] While standard alkynes are ubiquitous in "click" chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), this specific scaffold offers a unique advantage: the cyclobutyl moiety . Acting as a lipophilic bioisostere and a conformational restrictor, the cyclobutyl group improves metabolic stability and receptor selectivity compared to flexible alkyl chains.

However, the presence of a free primary amine proximal to the alkyne presents a specific challenge: catalyst poisoning via copper chelation . This guide provides a self-validating protocol using accelerating ligands (THPTA) to overcome this "copper sponge" effect, ensuring quantitative conversion in library synthesis.

Compound Profile & Medicinal Chemistry Context

Compound: 1-Cyclobutylbut-3-yn-2-amine Hydrochloride Structure: (Cyclobutyl)-CH₂-CH(NH₂)-C≡CH[1][2][3] · HCl Role: Chiral/Achiral Propargylamine Building Block[1][2]

FeatureTechnical SpecificationMedicinal Utility
Core Scaffold Propargylamine (α-amino alkyne)Critical pharmacophore for kinases and GPCRs; precursor to triazole-linked peptidomimetics.[1][2]
R-Group CyclobutylmethylBioisostere: Replaces isopropyl/phenyl groups.[1][2] Reduces "flatness" (Fsp³ character) and improves solubility vs. phenyl analogs.[1][2]
Salt Form Hydrochloride (HCl)Enhanced water solubility; requires buffering during catalysis.[1][2]
Reactivity Terminal AlkyneHigh reactivity in CuAAC; susceptible to Glaser coupling (homocoupling) if O₂ is present.[1][2]

Why this molecule? In Fragment-Based Drug Discovery (FBDD), the cyclobutyl group fills hydrophobic pockets (e.g., S1/S2 pockets in proteases) with a smaller entropic penalty than flexible n-butyl chains. The amine handle allows immediate diversification via amide coupling before or after the click reaction.

Strategic Workflows

The utilization of CB-Alk follows two distinct pathways depending on the library design. The choice of pathway dictates the protection strategy and reaction conditions.

Workflow Start 1-Cyclobutylbut-3-yn-2-amine HCl PathA Pathway A: Direct Click (CuAAC) Start->PathA Library Screening (Rapid Diversity) PathB Pathway B: Amide Coupling First Start->PathB Lead Optimization (Specific Core) Triazole Amino-Triazole Product (Free Amine) PathA->Triazole CuSO4 / THPTA Ascorbate Amide Alkynyl-Amide (Functionalized) PathB->Amide R-COOH / HATU DIPEA Final Final Triazole Conjugate Triazole->Final Optional: Acylation Amide->Final Azide-R' / CuAAC

Figure 1: Strategic workflows for incorporating the cyclobutyl-propargyl scaffold. Pathway A requires robust copper chelation control.

Protocol A: Direct CuAAC Reaction (The "Click")

Challenge: The free amine (and the triazole product) can coordinate Cu(I), removing it from the catalytic cycle or promoting oxidation to Cu(II). Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that binds Cu(I) tighter than the substrate amine but allows alkyne access.[1][2]

Materials
  • Alkyne: 1-Cyclobutylbut-3-yn-2-amine HCl (10 mM stock in water).[1][2]

  • Azide: Desired Azide partner (10 mM stock in DMSO or tBuOH).[1][2]

  • Catalyst Source: CuSO₄[1][2]·5H₂O (20 mM aqueous stock).[1][2]

  • Ligand: THPTA (50 mM aqueous stock).

  • Reductant: Sodium Ascorbate (100 mM aqueous stock, Freshly Prepared ).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES.[1][2] Avoid Tris buffer (chelates copper).[1][2]

Step-by-Step Procedure
  • Buffer Prep: In a 2 mL HPLC vial or microcentrifuge tube, add 500 µL of Phosphate Buffer (pH 7.0).

    • Note: The buffer is critical to neutralize the HCl salt of the amine.

  • Substrate Addition:

    • Add 100 µL Alkyne stock (1.0 equiv, 1 µmol).

    • Add 100 µL Azide stock (1.0 equiv, 1 µmol).

  • Catalyst Complex Formation (Pre-mix):

    • In a separate tube, mix 10 µL CuSO₄ stock (0.2 equiv) with 20 µL THPTA stock (0.5 equiv).

    • Rationale: Pre-complexing ensures Cu is protected before hitting the free amine.[1]

    • Add this blue mixture to the reaction vial.

  • Initiation:

    • Add 20 µL Sodium Ascorbate stock (2.0 equiv).

    • Cap the vial and purge with N₂ or Argon for 30 seconds (optional but recommended to prevent Glaser coupling).[2]

  • Incubation: Stir or shake at Room Temperature for 1–4 hours.

    • Visual Check: The solution should remain colorless or pale yellow.[1] If it turns brown/black, oxidation has occurred (add more ascorbate).

  • Work-up:

    • For LC-MS: Dilute 10x with MeOH/Water and inject directly.[1][2]

    • For Isolation: Add 50 mg "QuadraPure" or silica-based metal scavenger to remove Copper, filter, and lyophilize.

Protocol B: Pre-Click Amide Coupling

If the amine functionality is a handle for a drug core (e.g., attaching the cyclobutyl-alkyne to a carboxylic acid pharmacophore), perform this step before the click reaction to avoid copper interference.

Materials
  • 1-Cyclobutylbut-3-yn-2-amine HCl.[1][2][3]

  • Carboxylic Acid Partner (R-COOH).[1][2]

  • Coupling Agents: HATU or EDC/HOBt.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF or DCM.[1][2]

Step-by-Step Procedure
  • Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF. Stir for 5 mins.

  • Neutralization: Add DIPEA (3.0 equiv).

    • Crucial: You need at least 1 equiv of base to neutralize the HCl salt of the amine, plus 1 equiv for the reaction. Use 3.0 equiv to be safe.[1][2]

  • Addition: Add 1-Cyclobutylbut-3-yn-2-amine HCl (1.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Monitor by LC-MS. The alkyne peak (approx. 2130 cm⁻¹ in IR, if checking) will remain intact.

  • Purification: Standard aqueous workup (EtOAc extraction).[1][2] The resulting Alkynyl-Amide is now a standard, robust substrate for the CuAAC protocol described in Part 4 (but requires less THPTA; 0.1 equiv Cu is sufficient).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) "Copper Sponge" EffectIncrease THPTA:Cu ratio to 5:1. Ensure pH is ~7.0 (protonated amine doesn't click, deprotonated amine chelates; THPTA wins the competition).
Green/Blue Precipitate Cu(II) formation / OxidationOxygen leak.[1][2] Degas solvents.[1][2] Add 5.0 equiv Ascorbate.
By-product: Bis-alkyne Glaser CouplingStrictly exclude Oxygen.[1][2] This happens when the Cu-acetylide forms but doesn't find an azide, then dimerizes.
Incomplete Amide Coupling Amine HCl not neutralizedEnsure DIPEA is >2.5 equivalents relative to the amine HCl salt.

References

  • PubChem. 1-cyclobutylbut-3-yn-2-amine hydrochloride - Compound Summary.[1][2] National Library of Medicine.[1][2] [Link][2]

  • Worrell, B. T., et al. (2013).[4] Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1][2][4] Science.[1][2][4][5] [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[1][2][6] Nature Chemical Biology.[1][2] (Foundational text on bioorthogonal reactivity). [Link]

  • Talele, T. T. (2016).[1][2] The "Cyclobutyl" Effect in Medicinal Chemistry.[1][7] (General reference on cyclobutyl bioisosteres). Journal of Medicinal Chemistry. [Link][2]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.[1][2] (Source of the THPTA protocol). [Link][2]

Sources

Application

Application Note: Precision Synthesis of Chiral Propargyl Amines

A Comparative Guide to Cu-Catalyzed A3 Coupling and Zn-Mediated Alkynylation Executive Summary Chiral propargyl amines are privileged pharmacophores in drug discovery, serving as critical intermediates for neuroprotectiv...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Cu-Catalyzed A3 Coupling and Zn-Mediated Alkynylation

Executive Summary

Chiral propargyl amines are privileged pharmacophores in drug discovery, serving as critical intermediates for neuroprotective agents (e.g., Rasagiline), MAO inhibitors, and precursors for nitrogen heterocycles like isoindolines and oxazolidines. Their synthesis demands high enantiomeric excess (ee) and functional group tolerance.

This guide details two distinct, field-proven methodologies for synthesizing these scaffolds. We move beyond generic textbook descriptions to provide validated protocols for:

  • Method A (The "One-Pot" Standard): Copper(I)-PyBox catalyzed A3 coupling. Best for aromatic aldehydes and rapid library generation.

  • Method B (The "Robust" System): Zinc(II)-mediated alkynylation using N-methylephedrine. Best for moisture tolerance and aliphatic substrates.

Method A: Enantioselective Cu(I)-PyBox Catalyzed A3 Coupling[1][2]

Principle: The A3 coupling (Aldehyde-Alkyne-Amine) is a multicomponent reaction.[1][2] The copper catalyst plays a dual role: it activates the terminal alkyne (forming a Cu-acetylide) and coordinates the in situ formed imine, directing the nucleophilic attack to a specific face.

Target Audience: Medicinal chemists requiring rapid access to diverse aromatic propargyl amines.

2.1 Mechanistic Pathway

The reaction proceeds via the formation of a chiral Cu-acetylide species which attacks the iminium ion generated in situ.

A3_Mechanism Start Substrates: Aldehyde + Amine + Alkyne Iminium Iminium Ion Formation Start->Iminium - H2O Cu_Complex Cu(I)-PyBox Complex Start->Cu_Complex Acetylide Chiral Cu-Acetylide Intermediate Iminium->Acetylide Coordination Cu_Complex->Acetylide Alkyne Activation Product Chiral Propargyl Amine (S/R) Acetylide->Product Asymmetric Addition

Figure 1: Mechanistic flow of the Cu(I)-PyBox catalyzed A3 coupling. The chiral ligand creates a steric environment that dictates the facial selectivity of the acetylide attack.

2.2 Validated Protocol

Reference Basis: Bisai & Singh, Org.[3][4] Lett. 2006 [1].[5][3][4][6]

Reagents & Materials:

  • Catalyst Precursor: CuOTf (Copper(I) triflate) or CuBr.

  • Ligand: (S,S)-i-Pr-PyBox (10-12 mol%).

  • Solvent: Toluene (Anhydrous) or Water (Green variant, though Toluene often yields higher ee for complex substrates).

  • Substrates: Benzaldehyde (1.0 equiv), Aniline (1.0 equiv), Phenylacetylene (1.2 equiv).

Step-by-Step Procedure:

  • Catalyst Formation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, charge CuOTf (0.05 mmol) and (S,S)-i-Pr-PyBox (0.055 mmol).

    • Add anhydrous Toluene (2.0 mL). Stir at Room Temperature (RT) for 2 hours.

    • Observation: The solution should turn a deep color (often blue/green depending on Cu source), indicating complex formation. Do not skip this incubation time.

  • Substrate Addition:

    • Add the aldehyde (0.5 mmol) followed by the amine (0.5 mmol).

    • Stir for 15 minutes to allow initial imine formation/equilibration.

    • Add the terminal alkyne (0.6 mmol) slowly via syringe.

  • Reaction:

    • Stir the mixture at RT (or 40°C for sluggish substrates) for 12–24 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 80:20). Look for the disappearance of the aldehyde spot.

  • Work-up:

    • Filter the mixture through a short pad of silica gel to remove the copper salts.

    • Wash the pad with Et2O or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield? Ensure the imine formation isn't stalled. Adding 4Å molecular sieves can drive imine formation.

  • Low ee? The temperature is critical. Lowering to 0°C may improve ee at the cost of reaction time.

Method B: Zn(OTf)2 / N-Methylephedrine Mediated Alkynylation

Principle: Unlike the A3 coupling which forms imines in situ, this method often works best with pre-formed imines or sequential addition. It utilizes a zinc-amino alcohol complex that is remarkably tolerant to moisture.

Target Audience: Process chemists scaling up reactions or working with aliphatic aldehydes where A3 coupling often fails.

3.1 Workflow Diagram

Zn_Workflow Setup Reagent Prep Zn(OTf)2 + (+)-NME Base_Add Add Base (TEA) Generate Zn-Alkynylide Setup->Base_Add Substrate Add Aldehyde + Alkyne (Toluene, RT) Base_Add->Substrate Reaction Reaction Progress (2-24h, RT to 60°C) Substrate->Reaction Quench Quench (Sat. NH4Cl) Reaction->Quench

Figure 2: Operational workflow for the Zinc-mediated alkynylation. Note the simplicity of the setup compared to strictly anhydrous organometallic chemistry.

3.2 Validated Protocol

Reference Basis: Carreira et al., Org.[3][7] Lett. 2002 [2].[7]

Reagents & Materials:

  • Catalyst: Zn(OTf)2 (Zinc triflate) - 20 mol%.

  • Chiral Ligand: (+)-N-methylephedrine (NME) - 22 mol%.

  • Base: Triethylamine (TEA).

  • Solvent: Toluene (Reagent grade is acceptable; strictly anhydrous not required).[7]

Step-by-Step Procedure:

  • Complexation:

    • To a flask containing Zn(OTf)2 (1.1 equiv relative to ligand) and (+)-NME (1.2 equiv), add Toluene.

    • Add TEA (2.2 equiv) and stir at RT for 2 hours.

    • Insight: This generates the active chiral Zinc-alkoxide complex.

  • Alkynylation:

    • Add the terminal alkyne (1.5 equiv) and stir for 15 minutes.

    • Add the aldehyde (1.0 equiv) and amine (if doing 3-component) OR add the pre-formed imine.

    • Note: Carreira's method is robust with water content up to 1000 ppm, making it ideal for non-glovebox settings.

  • Completion:

    • Stir at varying temperatures (RT to 60°C) depending on steric bulk.

    • Quench with saturated aqueous NH4Cl.

    • Extract with Et2O, dry over Na2SO4, and concentrate.

Comparative Analysis & Data

The choice between Copper and Zinc depends heavily on the substrate class.

FeatureMethod A: Cu(I)-PyBox [1]Method B: Zn(OTf)2 / NME [2]
Primary Substrate Aromatic Aldehydes & AnilinesAliphatic & Aromatic Aldehydes
Moisture Sensitivity High (Requires dry solvents)Low (Tolerates reagent grade solvent)
Reaction Type True 3-Component (A3)Often 2-Component (Alkyne + Imine)
Typical ee% 85 - 99%88 - 99%
Catalyst Cost Moderate (PyBox ligands)Low (Ephedrine is cheap)
Scalability Good (Gram scale)Excellent (Process friendly)
Analytical Validation (System Suitability)

Before committing valuable intermediates, validate the system using the following standard:

  • Test Reaction: Benzaldehyde + Phenylacetylene + Aniline.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane/Isopropanol (90:10 or 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result:

    • Racemic standard: Two peaks approx 1:1 ratio.

    • Enriched product: Major enantiomer >90% area.[5]

References
  • Bisai, A., & Singh, V. K. (2006).[3][4] Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. [Link]

  • Boyall, D., Frantz, D. E., & Carreira, E. M. (2002).[7] Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions.[7] Organic Letters, 4(15), 2605–2606. [Link]

  • Wei, C., & Li, C. J. (2003).[3] A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water. Journal of the American Chemical Society, 125(32), 9584–9585. [Link]

  • Carneiro, A., et al. (2023). Propargylamine: an important moiety in drug discovery.[8] Future Medicinal Chemistry, 15(4). [Link]

  • Gommermann, N., & Knochel, P. (2003).[3] Enantioselective synthesis of propargylamines by copper-catalyzed addition of alkynes to enamines.[5] Angewandte Chemie International Edition, 42(46), 5763-5766. [Link]

Sources

Method

Strategic Utilization of 1-Cyclobutylbut-3-yn-2-amine in Diversity-Oriented Heterocyclic Synthesis

Executive Summary: Escaping Flatland In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional architectures rich in character. 1-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the transition from planar, aromatic-heavy scaffolds to three-dimensional architectures rich in


 character. 1-Cyclobutylbut-3-yn-2-amine  represents a high-value pharmacophore building block that combines two critical features:
  • The Cyclobutyl Motif: A "puckered" four-membered ring that enhances metabolic stability and lipophilicity without the entropic penalty of flexible alkyl chains.

  • The Propargylic Amine Core: A versatile amphoteric synthon capable of serving as a nucleophile (amine), an electrophile (activated alkyne), or a dipolarophile (click chemistry).

This Application Note details the modular synthesis of this scaffold and its divergent transformation into three distinct heterocyclic classes: Pyrroles, Oxazoles, and Triazoles .

Module A: Stereocontrolled Synthesis of the Scaffold

To ensure reproducibility and enantiomeric purity—critical for SAR studies—we utilize the Ellman Sulfinamide auxiliary method. This approach avoids the handling of hazardous cyanide intermediates (Strecker synthesis) and provides high diastereoselectivity due to the steric bulk of the cyclobutyl group.

Protocol 1: Asymmetric Synthesis of (R)-1-Cyclobutylbut-3-yn-2-amine

Reagents: Cyclobutanecarbaldehyde, (


)-2-methylpropane-2-sulfinamide, Ti(OEt)

, Ethynylmagnesium bromide.

Step-by-Step Methodology:

  • Imine Formation:

    • Charge a flame-dried flask with (

      
      )-2-methylpropane-2-sulfinamide (1.0 equiv) and cyclobutanecarbaldehyde (1.1 equiv) in anhydrous THF (0.5 M).
      
    • Add Ti(OEt)

      
       (2.0 equiv) dropwise.
      
    • Stir at RT for 12 h. Monitor by TLC (conversion to sulfinylimine).

    • Quench: Pour into brine, filter the titanium salts through Celite, and concentrate.

  • Diastereoselective Alkynylation:

    • Dissolve the crude sulfinylimine in anhydrous CH

      
      Cl
      
      
      
      and cool to -78 °C.
    • Add Ethynylmagnesium bromide (1.5 equiv, 0.5 M in THF) dropwise to the imine solution. Note: The cyclobutyl group enhances facial selectivity, typically favoring the anti-product.

    • Stir at -78 °C for 4 h, then warm to RT overnight.

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in dioxane/MeOH (1:1) at RT for 2 h.

    • Precipitate the amine hydrochloride salt with Et

      
      O.
      
    • Yield Expectation: 75-85% over 3 steps.

Visualization: Synthesis Workflow

EllmanSynthesis Start Cyclobutane- carbaldehyde Imine Sulfinylimine Intermediate Start->Imine Ti(OEt)4, THF Aux (R)-t-Butyl sulfinamide Aux->Imine Protected Sulfinamide Adduct Imine->Protected Nucleophilic Addition (-78°C) Reagent Ethynyl MgBr (Grignard) Reagent->Protected Product (R)-1-Cyclobutyl- but-3-yn-2-amine Protected->Product Acidic Cleavage Deprotect HCl / Dioxane

Figure 1: Stereoselective synthesis of the propargylic amine scaffold using Ellman’s auxiliary chemistry.

Module B: Gold-Catalyzed Synthesis of Substituted Pyrroles

Propargylic amines are excellent precursors for pyrroles via a gold-catalyzed hydroamination/cyclization sequence when coupled with ketones or 1,3-dicarbonyls.

Mechanism: The reaction proceeds via an initial Michael addition or condensation to form an enaminone, followed by Au(I)-activated 5-endo-dig or 5-exo-dig cyclization.

Protocol 2: One-Pot Synthesis of 1,2,3,5-Tetrasubstituted Pyrroles

Reagents: 1-Cyclobutylbut-3-yn-2-amine, Acetylacetone (or ketone equivalent), IPrAuCl (5 mol%), AgSbF


 (5 mol%).
  • Enaminone Formation:

    • Mix amine (1.0 equiv) and acetylacetone (1.2 equiv) in Ethanol. Heat to 60 °C for 2 hours.

    • Evaporate solvent to isolate the crude

      
      -enaminone.
      
  • Gold Cyclization:

    • Dissolve the residue in 1,2-dichloroethane (DCE).

    • Add the catalyst mixture: IPrAuCl (5 mol%) and AgSbF

      
       (5 mol%). Note: The silver salt activates the gold precatalyst by abstracting the chloride.
      
    • Stir at 80 °C for 4-6 hours.

  • Purification:

    • Filter through a short silica plug to remove metal residues.

    • Purify via flash chromatography (Hexane/EtOAc).

Why this works: The cyclobutyl group at the 1-position of the resulting pyrrole (or adjacent carbon depending on substitution) provides steric protection against metabolic oxidation, a common failure mode for pyrrole-containing drugs.

Module C: 2-Aminooxazoles via Urea Cyclization

2-Aminooxazoles are privileged scaffolds in kinase inhibitors. The propargylic amine can be converted to a urea and then cyclized using base or gold catalysis.

Protocol 3: Isocyanate Insertion and Cyclization
  • Urea Formation:

    • Dissolve 1-Cyclobutylbut-3-yn-2-amine (1.0 equiv) in DCM at 0 °C.

    • Add Phenyl Isocyanate (1.1 equiv) and Et

      
      N (1.5 equiv).
      
    • Stir for 1 h to form the propargylic urea.

  • Cycloisomerization:

    • Method A (Base-mediated): Treat the urea with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -BuOK (2.0 equiv) in THF/DMF at 60 °C. This promotes 5-exo-dig cyclization.
      
    • Method B (Gold-mediated): Use AuCl

      
       (5 mol%) in DCM at RT for milder conditions if sensitive functional groups are present.
      
  • Result: The cyclobutyl group is retained at the 4-position of the oxazole ring, creating a rigid lipophilic core.

Module D: Click Chemistry (1,2,3-Triazoles)

The terminal alkyne allows for rapid "Click" conjugation to azides, useful for fragment-based drug discovery (FBDD) or PROTAC linker synthesis.

Protocol 4: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition)
  • Conditions: Amine (1.0 equiv), R-Azide (1.0 equiv), CuSO

    
    H
    
    
    
    O (10 mol%), Sodium Ascorbate (20 mol%),
    
    
    -BuOH/H
    
    
    O (1:1).
  • Procedure: Stir at RT for 12 h. The product precipitates or is extracted with EtOAc.

  • Application: This installs the cyclobutyl-amine motif as a "warhead" on a triazole linker, often used to improve the solubility and permeability of the parent compound.

Comparative Analysis & Troubleshooting

Reaction Scope Comparison
TransformationTarget HeterocycleCatalyst/ReagentKey IntermediateCyclobutyl Role
Module B PyrroleAu(I) / Ag(I)

-Enaminone
Steric bulk prevents over-oxidation
Module C 2-Aminooxazole

-BuOK or Au(III)
Propargylic UreaIncreases

/ Lipophilicity
Module D 1,2,3-TriazoleCu(II) / AscorbateCopper AcetylideRigid spacer for pharmacophores
Troubleshooting Guide
  • Low Yield in Ellman Synthesis: Ensure Ti(OEt)

    
     is fresh. Water hydrolyzes the reagent, killing the condensation. If the Grignard addition is sluggish, add Lewis acid activators like BF
    
    
    
    OEt
    
    
    (carefully).
  • Gold Catalyst Decomposition: The "Gold Mirror" on the flask wall indicates catalyst decomposition. Ensure the solvent (DCE) is degassed and anhydrous.

  • Regioselectivity Issues (Pyrroles): If 5-endo vs 5-exo mixtures occur, switch from IPrAuCl (bulky NHC ligand) to AuCl

    
     (smaller) or PPh
    
    
    
    AuCl to alter the steric environment around the alkyne.

Pathway Visualization

ReactionPathways Core 1-Cyclobutylbut-3-yn-2-amine (Core Scaffold) R_Pyrrole + 1,3-Dicarbonyl + Au(I) Cat Core->R_Pyrrole R_Oxazole + Isocyanate + Base/Au(III) Core->R_Oxazole R_Triazole + Azide + Cu(I) Cat Core->R_Triazole P_Pyrrole Polysubstituted Pyrrole R_Pyrrole->P_Pyrrole Cycloisomerization P_Oxazole 2-Aminooxazole R_Oxazole->P_Oxazole Urea Cyclization P_Triazole 1,2,3-Triazole (Bioisostere) R_Triazole->P_Triazole Click Reaction

Figure 2: Divergent synthesis pathways from the cyclobutyl-propargylic amine core.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews. [Link]

  • Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1][2][3][4][5] Chemical Reviews. [Link]

  • Corma, A., et al. (2011). "Gold(I)-Catalyzed Synthesis of Substituted Pyrroles from Propargylic Amines." Journal of the American Chemical Society. [Link]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context on Cyclobutyl/sp3 importance). [Link]

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. [Link]

Sources

Application

scale-up synthesis of 1-Cyclobutylbut-3-yn-2-amine hydrochloride

Application Note: Scalable Asymmetric Synthesis of 1-Cyclobutylbut-3-yn-2-amine Hydrochloride Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 1-Cyclobutylbut-3-yn-2-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Asymmetric Synthesis of 1-Cyclobutylbut-3-yn-2-amine Hydrochloride

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 1-Cyclobutylbut-3-yn-2-amine hydrochloride , a critical propargylic amine scaffold used in the development of MDM2 inhibitors and other oncology targets.

While traditional Strecker or simple imine additions often suffer from low yields, instability of aliphatic imines, or lack of stereocontrol, this protocol utilizes Ellman’s Sulfinamide auxiliary . This approach offers three distinct advantages for scale-up:

  • Stereocontrol: Delivers high diastereoselectivity (>95:5 dr), essential for clinical candidates.

  • Process Stability: Avoids the isolation of unstable aliphatic imines by using stable N-tert-butanesulfinyl imines.

  • Safety: Optimized Grignard addition parameters mitigate the risks associated with ethynylmagnesium bromide disproportionation.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the target molecule at the C2-C3 bond (alkyne addition) and the C2-N bond (imine formation).

  • Target: 1-Cyclobutylbut-3-yn-2-amine HCl

  • Key Intermediate: (R)-N-(2-cyclobutylethylidene)-2-methylpropane-2-sulfinamide.

  • Starting Materials: 2-Cyclobutylethanol (more stable/available than the aldehyde), (R)-tert-Butanesulfinamide, Ethynylmagnesium bromide.

Process Flow Diagram

ProcessFlow Start Start: 2-Cyclobutylethanol Step1 Step 1: TEMPO Oxidation (In-situ Aldehyde Gen) Start->Step1 NaOCl, KBr, TEMPO Inter1 Intermediate: Cyclobutylacetaldehyde (Unstable - Do Not Isolate) Step1->Inter1 DCM Ext. Step2 Step 2: Ellman Condensation (Ti(OEt)4, (R)-t-BS, THF) Inter1->Step2 Immediate Use Inter2 Intermediate: Sulfinimine (Stable, Purifiable) Step2->Inter2 Crystallization/Silica Step3 Step 3: Ethynylation (EthynylMgBr, -40°C) Inter2->Step3 Grignard Addition Step4 Step 4: Acid Cleavage (HCl/Dioxane) Step3->Step4 Quench & Workup Final Final Product: 1-Cyclobutylbut-3-yn-2-amine HCl Step4->Final Precipitation

Figure 1: Strategic process flow for the synthesis of the target propargylic amine.

Safety Prerequisites (Critical)

  • Ethynylmagnesium Bromide: This reagent is highly unstable at elevated temperatures. Above 20°C, it disproportionates into Acetylene gas (flammable/explosive) and Bis(bromomagnesio)acetylene (solid sludge). Storage must be < 5°C. Reaction temperature must not exceed 0°C.

  • Acetylene Evolution: The quench step releases acetylene gas. Ensure high-efficiency ventilation and spark-proof grounding.

  • Cyclobutylacetaldehyde: Potential sensitizer and unstable.[1] Prepare fresh.

Detailed Protocols

Step 1: Synthesis of Cyclobutylacetaldehyde (In-Situ)

Rationale: Cyclobutylacetaldehyde is expensive and prone to polymerization. Generating it from the stable alcohol via TEMPO oxidation is cost-effective and scalable.

  • Reagents: 2-Cyclobutylethanol (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (1.1 equiv, commercial bleach), DCM, NaHCO3.

  • Protocol:

    • Charge a reactor with 2-Cyclobutylethanol (100 g, 1.0 mol) and DCM (1.0 L). Cool to 0°C.[2][3]

    • Add TEMPO (1.56 g) and KBr (11.9 g) dissolved in minimal water.

    • Slowly add aqueous NaOCl (adjusted to pH 9.5 with NaHCO3) over 1 hour, maintaining internal temp < 10°C.

    • IPC (In-Process Control): Monitor by TLC/GC for disappearance of alcohol.

    • Separate phases. Wash organic layer with aqueous Na2S2O3 (to quench oxidant) and brine.

    • Critical: Do not concentrate to dryness. Use the DCM solution directly in Step 2 after drying over MgSO4.

Step 2: Sulfinimine Formation (Ellman Condensation)

Rationale: Ti(OEt)4 acts as both a Lewis acid and a water scavenger, driving the equilibrium to the imine.

  • Reagents: Cyclobutylacetaldehyde (solution from Step 1), (R)-2-methylpropane-2-sulfinamide (1.05 equiv), Ti(OEt)4 (2.0 equiv), THF.

  • Protocol:

    • Concentrate the DCM solution from Step 1 carefully to ~300 mL volume (do not heat >30°C). Dilute with THF (500 mL).

    • Add (R)-tert-butanesulfinamide (127 g, 1.05 mol).

    • Add Ti(OEt)4 (456 g, 2.0 mol) dropwise at ambient temperature.

    • Stir at 25–40°C for 12–16 hours.

    • Quench: Inverse quench into a brine/EtOAc mixture with vigorous stirring. The titanium salts will form a slurry. Filter through a Celite pad.

    • Purification: Concentrate filtrate. The sulfinimine is stable and can be purified via silica gel chromatography (Hexane/EtOAc) or crystallized (if solid) to remove titanium residues.

Step 3: Diastereoselective Ethynylation

Rationale: This is the critical C-C bond formation. Low temperature is required to maintain Grignard stability and maximize diastereoselectivity (Cheliation Control Model).

  • Reagents: Sulfinimine (from Step 2), Ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv).

  • Protocol:

    • Dissolve Sulfinimine (100 g, ~0.5 mol) in anhydrous DCM (1.0 L) or Toluene (preferred for higher dr). Cool to -45°C .

    • Add Ethynylmagnesium bromide (1.5 L of 0.5 M solution) via cannula/addition funnel over 2 hours.

      • Safety limit: Internal temp must not exceed -20°C.

    • Stir at -20°C for 4 hours.

    • Quench: Slowly add saturated NH4Cl solution. Caution: Acetylene gas evolution.

    • Warm to RT, separate layers, extract aqueous with EtOAc.

    • Dry (Na2SO4) and concentrate to yield the sulfinamide intermediate.

Step 4: Deprotection & Salt Formation

Rationale: Mild acid cleavage removes the sulfinyl group without affecting the alkyne or cyclobutyl ring.

  • Reagents: HCl (4M in Dioxane), MeOH.

  • Protocol:

    • Dissolve the sulfinamide intermediate in MeOH (5 vol).

    • Add HCl in Dioxane (2.0 equiv) at 0°C.

    • Stir at RT for 2 hours. The sulfinyl group cleaves to form sulfinic ester byproducts and the amine salt.

    • Isolation: Add Et2O or MTBE (Methyl tert-butyl ether) to precipitate the hydrochloride salt.

    • Filter the white solid. Wash with Et2O.

    • Drying: Vacuum oven at 30°C (Avoid high heat to prevent alkyne polymerization).

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (DMSO-d6)Confirms Cyclobutyl, CH2, CH-NH, Alkyne proton (~3.5 ppm)
Purity HPLC (Reverse Phase)> 98.0% Area
Chiral Purity Chiral HPLC> 99% ee (if using chiral sulfinamide)
Water Content Karl Fischer< 1.0% w/w

Key NMR Signals (Predicted):

  • Alkyne C-H: Doublet or singlet around 3.2–3.6 ppm.

  • Methine (CH-N): Multiplet around 3.8–4.2 ppm.

  • Cyclobutyl: Multiplets 1.7–2.3 ppm.

References

  • Ellman, J. A., et al. (1999).[4] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry. Link

  • Organic Syntheses. (1967). "Cyclobutylamine."[5] Org.[4][6] Synth. 47, 28. (Provides background on cyclobutyl stability). Link

  • Fisher Scientific. (2025). "Safety Data Sheet: Ethynylmagnesium bromide." (Critical safety data for Grignard handling). Link

  • BenchChem. (2025). "Scale-up Synthesis of Propargyl-PEG7-alcohol Derivatives." (General protocols for propargyl scale-up). Link

  • Sigma-Aldrich. "Ellman's Sulfinamides Application Guide." Link

Sources

Method

Application Note: Derivatization Techniques for Terminal Alkynes in Amine Salts

Abstract Terminal alkynes are high-value pharmacophores and bioconjugation handles, yet their derivatization is frequently complicated when the substrate exists as an amine salt (e.g., hydrochloride or trifluoroacetate)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Terminal alkynes are high-value pharmacophores and bioconjugation handles, yet their derivatization is frequently complicated when the substrate exists as an amine salt (e.g., hydrochloride or trifluoroacetate). The acidic nature of these salts can disrupt pH-sensitive catalytic cycles, while free amines—if improperly released—can poison transition metal catalysts. This guide provides validated protocols for derivatizing terminal alkyne amine salts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling, emphasizing in situ neutralization strategies that maintain catalytic integrity.

Part 1: Strategic Decision Framework

Before selecting a protocol, the researcher must evaluate the downstream application. The choice between heteroatom linkage (CuAAC) and carbon framework extension (Sonogashira) dictates the salt management strategy.

G Start Substrate: Terminal Alkyne Amine Salt (R-NH3+ Cl-) Decision Target Conjugation Type? Start->Decision CuAAC Heteroatom Linkage (Triazole) (Bioconjugation/Labeling) Decision->CuAAC Fluorescence/Affinity Tag Sono Carbon Extension (C-C Bond) (Library Synthesis/Drug Core) Decision->Sono Aryl/Vinyl Coupling CuAAC_Req Requirement: Water tolerance + pH 7-8 buffer Ligand: THPTA CuAAC->CuAAC_Req Sono_Req Requirement: Anhydrous organic solvent Base: >2.5 equiv (Excess) Sono->Sono_Req

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on the desired chemical outcome.

Part 2: The Chemistry of Compatibility

The Amine Salt Challenge

Amine salts (R-NH


 X

) present two distinct mechanisms of interference:
  • Acidity: A 100 mM solution of Propargylamine HCl can depress the pH of an unbuffered aqueous reaction below 4.0. CuAAC is sluggish below pH 6 and halts below pH 5 due to the protonation of the copper-acetylide intermediate [1].

  • Coordination Poisoning: Upon neutralization, the resulting free amine is a potent ligand for Cu(I) and Pd(II). Without a stronger competing ligand (e.g., THPTA for Cu, Phosphines for Pd), the substrate itself sequesters the catalyst, leading to reaction stalling or aggregation.

The Solution: Ligand-Accelerated Catalysis

For CuAAC, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Unlike the older TBTA ligand, THPTA is water-soluble and effectively shields Cu(I) from oxidation while preventing the free amine substrate from destabilizing the catalytic core [2].

Part 3: Protocol A - CuAAC Derivatization (Aqueous/Organic)

Application: Attaching fluorophores, biotin, or PEG chains to propargyl-amine salts. Mechanism: In situ buffered neutralization coupled with ligand-protected Cu(I) catalysis.

Materials
  • Substrate: Terminal Alkyne Amine Salt (1.0 equiv)

  • Reagent: Azide derivative (1.1 equiv)

  • Catalyst Source: CuSOngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]·5H
    
    
    
    O (20 mM stock in water)
  • Ligand: THPTA (50 mM stock in water)

  • Reductant: Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Buffer: 0.5 M Potassium Phosphate (pH 7.5) or HEPES (1 M, pH 7.5)

  • Solvent: Water/DMSO or Water/tBuOH (1:1 v/v)

Step-by-Step Protocol
  • Substrate Preparation (The Neutralization Step):

    • Dissolve the Alkyne Amine Salt in the Buffer/Solvent mixture to a concentration of 2–10 mM.

    • Critical Check: Verify pH is between 7.0–8.0. The high concentration of buffer (0.5 M) is required to overwhelm the acid released by the salt. If the solution is acidic, add 1 M NaOH dropwise until pH 7.5 is reached.

  • Catalyst Complex Formation (Pre-mix):

    • In a separate microtube, mix CuSO

      
       and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu stock + 50 µL THPTA stock).
      
    • Incubate for 5 minutes. The solution should remain clear or pale blue. Note: If a precipitate forms, the ligand concentration is too low.

  • Reaction Assembly:

    • Add the Azide (1.1 equiv) to the buffered Alkyne solution.

    • Add the Cu-THPTA complex (Final concentration: 100–500 µM Copper).

    • Initiation: Add Sodium Ascorbate (Final concentration: 2.5–5 mM).

    • Observation: The solution may turn transiently yellow/orange (active Cu(I)) but should settle to colorless or light yellow.

  • Incubation:

    • Stir or agitate at Room Temperature for 30–60 minutes.

    • Protect from light if using fluorophores.

  • Quenching & Purification:

    • Add EDTA (10 mM final) to chelate copper.

    • Purify via SCX (Strong Cation Exchange) SPE cartridges to capture the derivatized amine product, washing away unreacted azide and copper-ligand complex.

Part 4: Protocol B - Sonogashira Coupling (Anhydrous)

Application: Synthesizing aryl-alkyne libraries or core drug scaffolds. Mechanism: Pd/Cu cycle with "Double-Base" stoichiometry to manage salt neutralization and catalytic turnover.

Materials
  • Substrate: Terminal Alkyne Amine Salt (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.0 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (2–5 mol%)
  • Co-Catalyst: CuI (1–2 mol%)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DMF or DMAc (Degassed)

Step-by-Step Protocol
  • Stoichiometry Calculation (Critical):

    • Standard Sonogashira requires ~1.5 equiv of base.

    • For Amine Salts: You must add exactly 1.0 extra equivalent of base to neutralize the salt.

    • Total Base:2.5 – 3.0 equivalents .

  • In Situ Free-Basing:

    • In a reaction vial, dissolve the Alkyne Amine Salt in DMF (0.1 M concentration).

    • Add the calculated Base (2.5–3.0 equiv).

    • Stir for 10 minutes under Nitrogen/Argon. Note: You may observe a fine white precipitate (Ammonium salt formation); this is normal and indicates successful neutralization.

  • Catalyst Addition:

    • Add the Aryl Halide.

    • Add Pd(PPh

      
      )
      
      
      
      Cl
      
      
      and CuI simultaneously.[2]
    • Process Tip: Ideally, add catalysts as a solid or a pre-dissolved concentrate in DMF to minimize oxygen exposure.

  • Reaction:

    • Purge headspace with Nitrogen/Argon.

    • Stir at Room Temperature (for Aryl Iodides) or 60°C (for Aryl Bromides) for 2–4 hours.

    • Monitoring: Reaction turns dark brown/black. If it turns green, oxygen has leaked in (oxidizing the phosphines).

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash with saturated NaHCO

      
       (removes salts) and Brine.
      
    • The product (an internal alkyne amine) can often be purified by Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous layer, extract back into organic).

Part 5: Analytical Validation & Troubleshooting

Data Summary: Catalyst System Comparison
ParameterCuAAC (Protocol A)Sonogashira (Protocol B)
Active Species Cu(I)-THPTAPd(0)-PPh

/ Cu(I)-Acetylide
pH Sensitivity High (Must be >7.0)Moderate (Base excess handles it)
O

Sensitivity
Low (with excess Ascorbate)High (Requires inert atmosphere)
Amine Tolerance Excellent (with THPTA)Good (with excess Base)
Key Indicator Clear/Yellow SolutionDark Brown/Black Solution
Workflow Visualization: Mechanism & QC

G Salt Alkyne-NH3+ Cl- Base Base/Buffer Addition Salt->Base Deprotonation FreeBase Free Alkyne-NH2 (In Situ) Base->FreeBase Cycle Catalytic Cycle FreeBase->Cycle Substrate Entry Cat Catalyst Entry Cat->Cycle QC_LCMS QC: LC-MS (Check m/z + Acetonitrile Adducts) Cycle->QC_LCMS Product QC_Color QC: Visual (Blue=Oxidized Cu) Cycle->QC_Color Monitoring

Figure 2: Reaction progression and quality control checkpoints. Note that the "Free Alkyne" is generated in situ and immediately enters the catalytic cycle.

Troubleshooting Guide
  • Precipitation during CuAAC:

    • Cause: Copper-Azide insolubility or insufficient ligand.

    • Fix: Increase THPTA:Cu ratio to 10:1. Add 10% DMSO.

  • No Reaction in Sonogashira (Starting Material Recovers):

    • Cause: Amine salt was not fully neutralized, inhibiting transmetallation.

    • Fix: Verify base quality (TEA absorbs water). Increase base loading to 4.0 equiv. Ensure inert atmosphere (Pd(0) is dead if solution is green).

  • LC-MS Peak Tailing:

    • Cause: Residual amine interacting with silanols on C18 columns.

    • Fix: Use high-pH mobile phase (Ammonium Bicarbonate, pH 10) or add 0.1% TFA to fully protonate the amine during analysis [3].

References

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link

  • Waters Corporation. (2022). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

Application

handling and storage protocols for hygroscopic amine hydrochlorides

Application Note: Handling, Storage, and Remediation Protocols for Hygroscopic Amine Hydrochlorides Abstract Amine hydrochlorides are ubiquitous in pharmaceutical synthesis due to their improved solubility and bioavailab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Remediation Protocols for Hygroscopic Amine Hydrochlorides

Abstract

Amine hydrochlorides are ubiquitous in pharmaceutical synthesis due to their improved solubility and bioavailability compared to free bases. However, their pronounced hygroscopicity—driven by the strong hydrogen-bonding potential of the chloride ion—presents significant challenges. Uncontrolled moisture absorption leads to deliquescence, stoichiometric errors in synthesis, and chemical degradation (hydrolysis/oxidation). This guide provides authoritative protocols for the storage, handling, and remediation of these salts, ensuring data integrity and experimental reproducibility.

The Mechanism of Failure: Why Moisture Matters

To handle these materials effectively, one must understand the underlying physical chemistry.[1] Hygroscopicity in amine salts is not merely "getting wet"; it is a phase transition driven by the Critical Relative Humidity (RH₀).

  • The Chloride Anchor: The chloride anion (

    
    ) is a hard Lewis base and a potent hydrogen bond acceptor. It aggressively recruits atmospheric water molecules to form a hydration shell.
    
  • Deliquescence: When ambient RH > RH₀ of the salt, the solid dissolves in its own sorbed water, forming a saturated solution film on the crystal surface. This leads to "caking" and eventual liquefaction.

  • Chemical Instability:

    • Stoichiometric Drift: A weighed mass of 100 mg may contain 15% water, introducing a significant molar error in tight-tolerance coupling reactions (e.g., amide bond formation).

    • Hydrolysis & Oxidation: Water acts as a medium for proton transfer, accelerating the oxidation of the amine (to N-oxides) or hydrolysis of neighboring labile groups (e.g., esters).

Material Receipt and Storage Protocols

Core Directive: Never open a cold bottle immediately upon removal from storage.

Protocol A: The "Warm-Up" Cycle (Thermodynamic Equilibration)

Cold storage slows degradation but creates a condensation trap upon retrieval.

  • Retrieval: Remove the container from the refrigerator/freezer (-20°C or 4°C).

  • Desiccation: Place the sealed container inside a desiccator containing active desiccant (P₂O₅ or anhydrous CaSO₄).

  • Equilibration: Allow the vessel to reach room temperature (20–25°C).

    • Time: Minimum 3 hours for <100g bottles; Overnight for >500g.

  • Verification: Wipe the exterior. If condensation is visible, do not open . Return to desiccator.

Storage Hierarchy
Storage TierConditionsRecommended For
Tier 1 (Gold Standard) Glovebox (N₂/Ar atmosphere), <1 ppm H₂OHigh-value intermediates, deliquescent salts (e.g., lyophilized amines).
Tier 2 (Standard) Vacuum Desiccator with P₂O₅ indicatorBulk reagents, bench-stable salts.
Tier 3 (Short-term) Parafilm-sealed vial in secondary jar with DrieriteActive use on benchtop (daily access).

Handling and Weighing Strategy

The choice of handling method depends on the material's Critical RH and the required precision.

Decision Matrix: Handling Strategy

HandlingStrategy Start Start: Weighing Amine HCl IsHygroscopic Is Material Deliquescent or Critical RH < 40%? Start->IsHygroscopic Precision Required Precision? IsHygroscopic->Precision No (Crystalline) Glovebox PROTOCOL B: Inert Atmosphere Glovebox IsHygroscopic->Glovebox Yes (e.g., Lyophilized) Precision->Glovebox Analytical (<1%) Benchtop PROTOCOL C: Closed-Vessel Weighing Precision->Benchtop Synthetic (<5%) Standard Standard Weighing (Minimize Exposure) Precision->Standard Rough (>5%)

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on material properties and experimental tolerance.

Protocol C: Closed-Vessel Weighing (Benchtop)

Use this when a glovebox is unavailable, but moisture uptake must be minimized.

  • Tare: Tare a screw-cap vial (with cap) on the balance.

  • Transfer: Move the vial to the fume hood. Quickly transfer the approximate amount of amine salt into the vial. Cap immediately.

  • Weigh: Return sealed vial to balance. Record Gross Weight.

  • Calculate: Net Weight = Gross - Tare.

  • Dispense: When ready to react, dissolve the salt inside the weighing vial using the reaction solvent (anhydrous), then transfer the solution via syringe to the reaction vessel. Do not pour solids.

Remediation: Drying "Wet" Salts

If a salt has clumped or absorbed moisture, it must be dried to restore stoichiometry.

Method 1: Vacuum Oven (Standard)
  • Applicability: Thermally stable salts (MP > 100°C).

  • Temperature: Set to 40–50°C (must be >50°C below melting point).

  • Vacuum: < 10 mbar.

  • The "Ramp" Technique: Do not apply full vacuum instantly to fine powders.[2]

    • Apply vacuum to 500 mbar. Hold 5 mins.

    • Reduce to 100 mbar. Hold 5 mins.

    • Reduce to max vacuum. Reasoning: Prevents "bumping" or powder entrainment into the vacuum line [1].[2]

Method 2: Azeotropic Distillation (The "Rescue" Protocol)
  • Applicability: Heat-sensitive salts or "mushy" deliquesced oils.

  • Principle: Water forms a low-boiling azeotrope with toluene or heptane, allowing removal at lower temperatures.

  • Workflow:

    • Dissolve the wet amine salt in a minimum amount of Methanol (to ensure homogeneity).

    • Add 5–10 volumes of Toluene .

    • Rotary evaporate. The Methanol/Water/Toluene azeotrope will strip off.

    • Repeat toluene addition and evaporation 2x.

    • Result: Anhydrous solid or oil ready for immediate use [2].

Quality Control: Karl Fischer (KF) Titration

Standard KF fails for amines because basic amines neutralize the acidic KF reagent, shifting the pH and causing a non-stoichiometric iodine consumption side reaction.

Protocol D: Modified Karl Fischer for Amines

Validation: Ensure pH of the titration cell remains between 5 and 7.

  • Solvent System: Use a Methanol/Formamide (1:1) mix if solubility is an issue.

  • Buffering (Critical): Add Salicylic Acid or Benzoic Acid to the titration vessel before the sample.

    • Quantity: Add enough acid to neutralize the amine sample (molar excess).

    • Mechanism:[2][3][4] The acid protonates the amine, preventing it from interfering with the KF redox reaction [3].

  • Titration: Inject sample. If the endpoint drifts or fades, the pH is likely too high—add more acid.

References

  • DigiVac Technical Applications. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. DigiVac. [Link]

  • Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. Sciencemadness.org. [Link]

  • Guerrieri, P., et al. (2010). Implications of Deliquescence in Food and Pharmaceutical Products. NTNU. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting polymerization of terminal alkynes during synthesis

Introduction: Defining the "Polymerization" Problem In the synthesis of terminal alkynes ( ), "polymerization" is often a catch-all term researchers use when their clear reaction mixture turns into a black, insoluble tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the "Polymerization" Problem

In the synthesis of terminal alkynes (


), "polymerization" is often a catch-all term researchers use when their clear reaction mixture turns into a black, insoluble tar or yields a complex mixture of oligomers.

To troubleshoot effectively, we must distinguish between the two distinct failure modes:

  • Oxidative Homocoupling (Glaser/Eglinton): The formation of diynes (

    
    ).[1] This is the most common side-reaction in copper-catalyzed cross-couplings.
    
  • Chain Polymerization (Polyacetylene formation): The formation of conjugated ene-yne chains (polyacetylenes), typically appearing as deep red/black metallic solids or tars. This is driven by specific transition metals (Rh, Ru, Pd) or radical initiators.

This guide provides diagnostic workflows and protocols to prevent both.

Diagnostic Module: What is my mixture telling me?

Before altering your protocol, identify the specific failure mode using this diagnostic matrix.

Symptom: Reaction mixture turned black/tarry
  • Probable Cause: Polyacetylene formation (Chain polymerization).

  • Context: High temperatures, concentrated reaction, or presence of Ru/Rh impurities.

  • Confirmation:

    
     NMR shows broad, undefined mounds in the alkene region (5.0–7.0 ppm) rather than sharp peaks.
    
Symptom: Low yield, crystalline by-product formed
  • Probable Cause: Glaser Homocoupling (Dimerization).[2]

  • Context: Sonogashira or Click chemistry using Cu(I) and amine bases in air.

  • Confirmation: Mass Spectrometry shows a peak at

    
    .
    

Troubleshooting: Copper-Catalyzed Reactions (Sonogashira & CuAAC)

Copper is the primary culprit for instability in terminal alkynes. It activates the


 bond, making it susceptible to both oxidation (dimerization) and insertion (polymerization).
Q: My Sonogashira coupling is yielding homocoupled dimers instead of the cross-coupled product. How do I stop this?

A: You are seeing the "Glaser" side reaction.[2][3][4][5] This competes with the Sonogashira cycle when Oxygen is present.

The Fix (The "3-Point" Protocol):

  • Rigorous Degassing: Sparging with argon is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

  • Syringe Pump Addition: High local concentrations of acetylide favor homocoupling. Add the terminal alkyne as a dilute solution over 1–2 hours using a syringe pump.

  • Switch to Cu-Free Conditions: If the substrate allows (aryl iodides), eliminate Copper entirely to remove the oxidative pathway.

Visualizing the Competition:

Sonogashira_Vs_Glaser Alkyne Terminal Alkyne (R-C≡C-H) Cu_Acetylide Cu-Acetylide (Active Species) Alkyne->Cu_Acetylide + Base Cu Cu(I) Catalyst Cu->Cu_Acetylide Glaser Glaser Product (Diyne Dimer) UNWANTED Cu_Acetylide->Glaser + O2 (Fast) Sono Sonogashira Product (Cross-Coupled) DESIRED Cu_Acetylide->Sono + Ar-X / Pd (Slow) O2 Oxygen (O2) O2->Glaser RX Aryl Halide (Ar-X) + Pd(0) RX->Sono

Caption: The "Fork in the Road": Oxygen drives the Cu-Acetylide toward dimerization. Exclusion of


 forces the pathway toward the Palladium cycle.
Q: During Click Chemistry (CuAAC), my alkyne disappears but no triazole forms. The solution turned green.

A: Your Cu(I) oxidized to Cu(II), causing oxidative alkyne coupling and killing the catalytic cycle.

The Fix:

  • Ligand Stabilization: Use ligands like TBTA or THPTA . These chelate Cu(I), preventing oxidation and suppressing alkyne-alkyne interactions.[2]

  • Sacrificial Reductant: Ensure excess Sodium Ascorbate (5 equiv. relative to Cu) is present to instantly reduce any formed Cu(II) back to Cu(I).

  • Inert Atmosphere: While "Click" is touted as air-tolerant, sensitive alkynes require

    
     to prevent oxidative degradation.
    

Troubleshooting: Base-Mediated & Thermal Polymerization

Q: I am alkylating an acetylide with an alkyl halide, but I get a black tar.

A: This is likely thermal polymerization or base-induced degradation.

The Mechanism: Strong bases (n-BuLi, NaH) generate "naked" acetylides. If the temperature is too high, or if the alkyl halide reacts too slowly, the acetylide anion can attack another alkyne molecule, initiating a chain reaction (anionic polymerization).

Protocol: Low-Temp Lithium Acetylide Alkylation

  • Step 1: Dissolve alkyne in dry THF. Cool to -78°C (Critical).[2]

  • Step 2: Add n-BuLi dropwise.[2] Stir 30 mins at -78°C.

  • Step 3: Add HMPA or DMPU (co-solvent) if the electrophile is unreactive. This breaks up ion pairs without requiring heat.

  • Step 4: Add electrophile. Allow to warm slowly only if reaction does not proceed at low temp.

Prevention Strategy: Protecting Groups

If a terminal alkyne is too unstable for your synthesis route (e.g., it polymerizes during purification), the gold standard is to mask the proton.

Comparison of Silyl Protecting Groups
Protecting GroupStability (Acid/Base)Relative CostRemoval ConditionBest For...
TMS (Trimethylsilyl)LowLow

/ MeOH
Temporary masking; easy removal.
TES (Triethylsilyl)MediumMediumTBAF or AcidBalance of stability and ease.
TIPS (Triisopropylsilyl)HighHighTBAF (requires time)Long syntheses; bulky shielding.

Protocol: TMS Protection of Terminal Alkynes

  • Dissolve alkyne (1.0 equiv) in THF at -78°C.

  • Add n-BuLi (1.1 equiv). Stir 30 min.

  • Add TMS-Cl (1.2 equiv).

  • Warm to RT.

  • Result: The alkyne is now chemically inert to polymerization until deprotected.

Storage Guidelines

Q: My bottle of phenylacetylene has solids in the bottom. Is it spoiled? A: Likely yes. Terminal alkynes slowly polymerize/oxidize on the shelf.

Storage Protocol:

  • Filtration: Filter through a small pad of alumina (basic) to remove polymers and peroxides.

  • Stabilizers: Add a radical inhibitor if acceptable for your next step (e.g., BHT, 0.1%).

  • Temperature: Store at 4°C or -20°C.

  • Headspace: Flush open bottles with Argon before resealing.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874-922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2] Chemical Reviews, 108(8), 2952-3015. Link

  • Evano, G., & Blanchard, N. (Eds.). (2016).[6] Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons.[7] (Referencing Glaser coupling mechanisms). Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[7] (Referencing Silyl protection of alkynes). Link

Sources

Optimization

purification methods for removing impurities from propargyl amine salts

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Propargyl Amine Salts (e.g., Hydrochloride, Tosylate) Diagnostic & Decision Matrix Before initiating any protocol, y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Propargyl Amine Salts (e.g., Hydrochloride, Tosylate)

Diagnostic & Decision Matrix

Before initiating any protocol, you must diagnose the nature of your impurity profile. Propargyl amine salts are prone to specific degradation pathways—primarily oxidative homocoupling (Glaser coupling) and over-alkylation during synthesis.

Impurity Analysis Flowchart

PurificationDecisionTree Start START: Crude Propargyl Amine Salt Analysis Analyze Impurity Profile (H-NMR / HPLC) Start->Analysis Inorganic High Inorganic Salts (NaCl, K2CO3 residues) Analysis->Inorganic Salt Content > 5% Organic Organic Impurities (Bis-propargyl amine, precursors) Analysis->Organic Bis-alkylation detected Color Colored Oligomers (Yellow/Brown tint) Analysis->Color Polymerization detected MethodA Method A: Anti-Solvent Recrystallization Inorganic->MethodA Organic->MethodA Moderate Purity Req. MethodB Method B: Acid-Base Swing Extraction Organic->MethodB High Purity Req. MethodC Method C: Activated Carbon Treatment Color->MethodC MethodC->MethodA Follow-up

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity classification.

Technical Troubleshooting Guide

This section addresses the "Why" and "How" of common failure modes.

Issue 1: The "Sticky Solid" Phenomenon

Symptom: The salt refuses to crystallize and remains a hygroscopic gum or oil.

  • Root Cause: Propargyl amine salts (especially HCl) are hygroscopic.[1] The presence of residual water or lower alcohols lowers the glass transition temperature, preventing crystal lattice formation.

  • The Fix:

    • Azeotropic Drying: Dissolve the gum in a small amount of methanol, add excess toluene, and rotovap. Repeat 3x. Toluene forms an azeotrope with water and methanol, dragging them out.

    • Solvent Choice: Switch from Ethanol/Ether to Isopropanol (IPA)/Ethyl Acetate .[1] IPA is less likely to solvate the crystal lattice than methanol.

Issue 2: Persistent Bis-Propargyl Impurity

Symptom: NMR shows a secondary amine signal despite recrystallization.

  • Root Cause: The solubility profile of N,N-dipropargylamine hydrochloride is structurally similar to the mono-propargyl salt.[1] Thermodynamic control (recrystallization) may fail if the impurity load is high (>10%).

  • The Fix: You must switch to Kinetic Control via Acid-Base Swing (Method B).[1] The secondary amine has a slightly different pKa and lipophilicity. By extracting the free base into a non-polar solvent (Hexane/Et2O mixture) at a controlled pH (8.5–9.0), you can often enrich the mono-propargyl species in the aqueous phase before fully basifying.

Issue 3: Yellow/Brown Discoloration

Symptom: Product is off-white or brown.[1]

  • Root Cause: Trace transition metals (Cu, Pd from synthesis) or oxidative polymerization of the alkyne (Glaser coupling oligomers).

  • The Fix: Do not rely on recrystallization alone. Colored oligomers often co-precipitate.[1] Use Method C (Carbon Treatment) before recrystallization.[1]

Detailed Experimental Protocols

Method A: Anti-Solvent Recrystallization (The Gold Standard)

Best for: Removing inorganic salts and minor organic impurities.

Reagents:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc).

StepActionTechnical Rationale
1 Dissolve crude salt in minimum hot Solvent A (60°C).Minimizes solvent volume to maximize yield.[1]
2 Optional: Filter hot through Celite pad.[1]Removes insoluble inorganic salts (NaCl/KCl) immediately.[1]
3 Add Solvent B dropwise to the hot solution until persistent turbidity (cloudiness) appears.Establishes the saturation point.
4 Add 1-2 mL of Solvent A to clear the solution.Returns system to just below saturation (metastable zone).[1]
5 Cool slowly to Room Temp, then 4°C, then -20°C.Slow cooling promotes pure crystal growth over inclusion of impurities.
6 Filter and wash with cold Solvent B.Washes away mother liquor containing impurities.[1]
Method B: Acid-Base Swing (Volatility Alert)

Best for: Deep cleaning of organic impurities.[1] CRITICAL WARNING: Propargyl amine free base is VOLATILE (bp ~83°C).[1] Do NOT rotovap to dryness.

Protocol:

  • Dissolution: Dissolve salt in minimal water (approx 1g/3mL).[1]

  • Basification: Cool to 0°C. Add 5M NaOH dropwise until pH > 11.

    • Note: The pKa of propargylamine is ~8.2 [1]. A high pH ensures complete deprotonation.[1]

  • Extraction: Immediately extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Tip: DCM is better for solubility, but Ether is easier to dry.

  • Drying: Dry combined organics over anhydrous Na2SO4 for 10 mins. Filter.

  • Salt Formation (The "Catch"):

    • Do NOT evaporate the solvent.

    • Cool the organic solution to 0°C.

    • Slowly bubble HCl gas OR add 2M HCl in Diethyl Ether dropwise.[1]

    • The purified salt will precipitate instantly.

  • Isolation: Filter the white solid and dry under vacuum (the salt is non-volatile).

Method C: Activated Carbon Treatment

Best for: Removing colored oligomers.

  • Dissolve crude salt in Methanol (10 mL/g).

  • Add Activated Charcoal (10-20 wt% relative to substrate).[1]

  • Heat to mild reflux (50°C) for 30 minutes.

    • Mechanism:[2][3][4][5] High surface area carbon adsorbs planar, conjugated impurities (color bodies).

  • Filter hot through a Celite/Silica pad to remove carbon fines.[1]

  • Proceed to Method A (Recrystallization).[1]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify the salt? A: No. Amine salts streak badly on silica due to interaction with acidic silanols.[1] You must free-base the amine first to run a column (DCM/MeOH/NH3 systems).[1] However, due to volatility, this is risky. Reverse-phase (C18) prep-HPLC with acidic buffers (0.1% TFA) is the only chromatographic option for the salt form directly [2].[1]

Q: Why is my yield low after Method B (Acid-Base)? A: You likely lost the product during the free-base stage.[1] Because propargylamine is miscible with water and volatile:

  • Saturate the aqueous layer with NaCl (Salting out) before extraction to push the amine into the organic layer.

  • Never apply high vacuum to the free base solution.[1]

Q: How do I store the purified salt? A: Store at -20°C under Argon. Propargyl amines are potentially unstable; the terminal alkyne can undergo slow polymerization or hydration if exposed to moisture and heat.

References

  • Google Patents. (1997).[1] EP0810199B1 - Method for producing propargylamine compounds.[1] Retrieved from

Sources

Troubleshooting

optimizing recrystallization solvents for 1-Cyclobutylbut-3-yn-2-amine HCl

This guide outlines a systematic approach to optimizing the recrystallization of 1-Cyclobutylbut-3-yn-2-amine Hydrochloride . As an amine hydrochloride salt with a terminal alkyne and a cyclobutyl moiety, this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a systematic approach to optimizing the recrystallization of 1-Cyclobutylbut-3-yn-2-amine Hydrochloride .

As an amine hydrochloride salt with a terminal alkyne and a cyclobutyl moiety, this compound presents a unique solubility profile: a polar ionic "head" (ammonium chloride) and a moderately lipophilic, strained "tail" (cyclobutyl). The primary challenge in crystallizing such salts is preventing "oiling out" while ensuring the removal of non-polar impurities.

Part 1: Solvent Selection Strategy

The optimization process relies on identifying a Binary Solvent System . Single-solvent recrystallization is often ineffective for this class of molecule because the high solubility of the HCl salt in alcohols leads to poor recovery, while its insolubility in non-polar solvents prevents dissolution even at boiling.

Solvent Compatibility Matrix
Solvent ClassRoleRecommended SolventsMechanistic Rationale
Primary Solvent (Dissolver)High SolubilityMethanol (MeOH) , Ethanol (EtOH) The polar hydroxyl groups solvate the ionic ammonium chloride lattice. MeOH is more aggressive; EtOH is preferred for higher recovery.
Anti-Solvent (Precipitator)Low SolubilityDiethyl Ether (Et₂O) , MTBE , Ethyl Acetate (EtOAc) Reduces the dielectric constant of the mixture, forcing the salt to crystallize. MTBE is safer than Et₂O (higher flash point).
Intermediate ModeratorIsopropanol (IPA) Acts as a bridge. Can sometimes be used as a single solvent or mixed with Isopropyl Acetate.
Avoid Reactive/IncompatibleAcetone , Chlorinated Solvents Acetone: Risk of condensation with the amine (even as salt) over time. DCM/Chloroform: Often form oils/solvates with amine salts rather than crystals.

Part 2: Experimental Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting the optimal solvent system based on experimental observation.

Recrystallization_Logic Start Dissolve 100mg in Min. Hot Ethanol (60°C) CheckSol Did it dissolve? Start->CheckSol AddMore Add more EtOH CheckSol->AddMore No (Cloudy) SwitchSol Switch to Methanol CheckSol->SwitchSol No (Insoluble) AddAnti Add Anti-Solvent (MTBE/Et2O) dropwise until cloudy CheckSol->AddAnti Yes (Clear) AddMore->CheckSol SwitchSol->AddAnti Cooling Cool slowly to RT, then 4°C AddAnti->Cooling Result Observe Result Cooling->Result Success Crystals Formed: Scale Up Result->Success Crystalline Solid Oiling Oiling Out Result->Oiling Liquid Droplets NoCryst No Precipitate Result->NoCryst Solution Clear Oiling->AddMore Re-heat & Add Solvent NoCryst->AddAnti Add more Anti-Solvent

Figure 1: Decision tree for optimizing the solvent system for amine hydrochloride salts.

Part 3: Detailed Optimization Protocol

Objective: Determine the "Cloud Point" to maximize yield without compromising purity.

Reagents:

  • Crude 1-Cyclobutylbut-3-yn-2-amine HCl

  • Solvent A: Absolute Ethanol (200 proof)

  • Solvent B: MTBE (Methyl tert-butyl ether) or Diethyl Ether

Step-by-Step Guide:

  • Dissolution: Place 500 mg of crude salt in a flask. Add hot Ethanol (60°C) portion-wise with stirring.

    • Target: Use the minimum volume required to dissolve the solid completely. If the solution is colored/dirty, perform a hot filtration through Celite now.

  • The Cloud Point: While keeping the solution hot (near boiling), add the Anti-Solvent (MTBE) dropwise.

    • Observation: The solution will eventually turn turbid (cloudy) and the cloudiness will persist for 2-3 seconds before redissolving.

    • Action: Stop adding Anti-Solvent immediately when a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot Ethanol to make the solution clear again. This ensures the solution is saturated but not supersaturated to the point of immediate crashing.

  • Nucleation & Cooling:

    • Remove from heat.

    • Cover the flask with a watch glass (do not seal tightly).

    • Allow to cool to room temperature undisturbed.[1] Do not stir.

    • Once at room temp, move to a 4°C fridge for 12 hours.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?

Diagnosis: This is the most common issue with amine salts. It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture, or when impurities depress the melting point.[2][3] Corrective Action:

  • Re-heat: Dissolve the oil by heating the mixture back to a boil.

  • Dilute: Add a small amount (10-15% volume) of the Primary Solvent (Ethanol). Oiling often happens because the Anti-Solvent concentration is too high too quickly.

  • Seed: Cool the clear solution to just above the temperature where oiling occurred previously, and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[3]

  • Vigorous Stirring: Sometimes, rapid stirring during the cooling phase can force the oil droplets to solidify into a powder, which can then be recrystallized again for purity.

Q2: I see no crystals even after 24 hours in the fridge.

Diagnosis: The solution is likely not saturated enough, or the compound is too soluble in the alcohol. Corrective Action:

  • Evaporation: Rotovap the solution to remove about 50% of the solvent volume.

  • Increase Anti-Solvent: Add more MTBE/Ether until the solution is cloudy, then clarify with a drop of ethanol and cool again.

  • Vapor Diffusion: Place the small vial of your dissolved compound (in Ethanol) inside a larger jar containing the Anti-Solvent (Ether). Seal the outer jar. The ether vapors will slowly diffuse into the ethanol, gently forcing crystallization over days.

Q3: The crystals are colored (yellow/brown), but the product should be white.

Diagnosis: Impurities (likely polymerized alkyne byproducts or oxidation products) are trapped in the crystal lattice. Corrective Action:

  • Charcoal Treatment: Before recrystallization, dissolve the salt in hot methanol, add activated charcoal, stir for 15 mins, and filter hot through Celite.

  • Cold Wash: After filtering your crystals, wash them immediately with ice-cold Anti-Solvent (e.g., cold MTBE). This displaces the "mother liquor" containing the colored impurities from the crystal surface.

Q4: Is the terminal alkyne stable during this process?

Diagnosis: Terminal alkynes can be sensitive to copper or iron contaminants, potentially forming acetylides, but they are generally stable in HCl salt form below 80°C. Corrective Action:

  • Avoid using metal spatulas if possible; use glass or plastic.

  • Do not heat the solution above 70-80°C. If a higher boiling solvent is needed, switch to a vacuum recrystallization or lower temp solvent system.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine salt purification and solvent selection).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Detailed discussion on "oiling out" phenomena in amine salts).

  • PubChem. (n.d.).[4][5] 1-Cyclobutylbut-3-yn-2-amine hydrochloride.[6] National Library of Medicine. Retrieved February 15, 2026.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. (General guide for solvent polarity and troubleshooting).

Sources

Optimization

resolving stability issues of cyclobutyl rings under acidic conditions

Ticket ID: CB-STAB-404 Subject: Resolving Stability Issues of Cyclobutyl Rings Under Acidic Conditions Status: Open [Expert Response] Core Directive: The "Acid Challenge" Mechanism The Problem: You are likely experiencin...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CB-STAB-404
Subject: Resolving Stability Issues of Cyclobutyl Rings Under Acidic Conditions
Status: Open [Expert Response]

Core Directive: The "Acid Challenge" Mechanism

The Problem: You are likely experiencing ring instability because the cyclobutane ring possesses significant ring strain (~26.5 kcal/mol). While the parent cyclobutane is kinetically stable to acid, functionalized cyclobutanes (common in drug discovery as sp³-rich bioisosteres) are highly susceptible to acid-catalyzed rearrangement.

The Mechanism: The instability is almost exclusively driven by the formation of a carbocation adjacent to the ring (the cyclobutylcarbinyl cation ). Once this cation forms, the ring strain drives a Wagner-Meerwein rearrangement to the thermodynamically superior cyclopentyl cation or a ring-opening to a homoallylic system.

Mechanism Visualization: The Danger Zone

Figure 1: The thermodynamic drive from Cyclobutyl to Cyclopentyl systems.

CyclobutylRearrangement Substrate Cyclobutyl-CH2-X (Precursor) Cation Cyclobutylcarbinyl Cation (Intermediate) Substrate->Cation Acid (H+) -HX Transition Wagner-Meerwein Shift Cation->Transition Strain Release (~26 kcal/mol) Product5 Cyclopentyl Cation (Ring Expansion) Transition->Product5 Major Path (Thermodynamic Sink) ProductOpen Homoallylic Cation (Ring Opening) Transition->ProductOpen Minor Path (Solvent Dependent)

Caption: Acid-mediated ionization triggers ring expansion (major) or opening (minor) to relieve ~26 kcal/mol of strain energy.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My 4-membered ring expanded to a 5-membered ring during deprotection."

Diagnosis: You generated a carbocation at the


-position (adjacent to the ring). This is the classic Cyclobutylcarbinyl 

Cyclopentyl
rearrangement. Common Scenario: Removing a Boc group from an amine adjacent to the ring, or hydrolyzing an ester.

Corrective Action:

  • Avoid the Cation: If possible, ensure the carbon adjacent to the ring remains

    
     hybridized and does not bear a leaving group.
    
  • Switch Acid Source: Switch from aqueous acids (HCl/H₂SO₄) to anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) . The trifluoroacetate anion is less nucleophilic and the non-polar solvent suppresses the separation of the ion pair, reducing the lifetime of the free carbocation.

  • Scavenger Addition: Add a cation scavenger (e.g., triethylsilane) if the reaction involves a stable cation intermediate (like a tert-butyl cation from Boc removal) to quench it before it interacts with the ring.

Issue 2: "The ring cleaved completely (Ring Opening)."

Diagnosis: Nucleophilic attack on the strained ring (Solvolysis). Common Scenario: Using strong nucleophilic acids (HBr, HI) or Lewis Acids in the presence of nucleophilic solvents (water, alcohols).

Corrective Action:

  • Eliminate Nucleophiles: Strictly exclude water and alcohols. Use non-nucleophilic solvents like Hexafluoroisopropanol (HFIP) or Nitromethane . HFIP is particularly effective at stabilizing cationic intermediates without trapping them nucleophilically.

  • Substituent Stabilization: If you are designing the scaffold, install Electron-Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    directly on the ring. These destabilize the development of positive charge on the ring carbons, raising the activation energy for ring opening.
Issue 3: "I lost my stereochemistry (Cis/Trans scrambling)."

Diagnosis: Epimerization via enolization. Common Scenario: You have a ketone or ester/acid directly attached to the ring (Cyclobutylcarbonyl). Acid catalyzes the formation of the enol, which is planar. Re-protonation occurs from the less sterically hindered face, often leading to the thermodynamic trans product regardless of the starting material.

Corrective Action:

  • Kinetic Control: Lower the temperature to -78°C or 0°C.

  • Alternative Hydrolysis: If hydrolyzing an ester, switch to enzymatic hydrolysis (e.g., Pig Liver Esterase) or mild hydroxide (LiOH in THF/H2O) instead of acid. Base hydrolysis can also cause epimerization, but often at a slower rate than acid-catalyzed enolization for cyclobutanes.

Strategic Protocols

Protocol A: Safe Acidic Deprotection (Boc Removal)

Use this protocol to remove acid-labile protecting groups adjacent to a cyclobutyl ring without triggering expansion.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylsilane (Et₃SiH) (2.0 equiv) - Optional Cation Scavenger

Workflow:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M concentration).

  • Temperature Control: Cool the solution to 0°C (Ice bath). Do not skip this step.

  • Acid Addition: Add TFA dropwise. Crucial: If the substrate is highly sensitive, add Et₃SiH before the TFA.

  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 15 minutes.

    • Stop Condition: As soon as starting material is consumed, quench immediately.

  • Quench: Pour into a saturated NaHCO₃ solution (cold) or remove volatiles under vacuum at <25°C .

Protocol B: Solvent Selection Matrix

Select the solvent based on the failure mode you are observing.

SolventDielectric Const.[2][3]NucleophilicityRecommended ForRisk Level
DCM LowVery LowGeneral DeprotectionsLow
HFIP HighLowStabilizing CationsVery Low
Nitromethane HighVery LowLewis Acid CatalysisLow
THF ModerateModerateAvoid in strong acidHigh (Ring Opening)
Water/MeOH HighHighAvoidCritical (Solvolysis)

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Acid Instability Detected Type Identify Failure Mode Start->Type Exp Ring Expansion (5-membered ring) Type->Exp Mass +14 or Isomer Open Ring Opening (Linear product) Type->Open Mass + H2O/MeOH Epim Epimerization (Stereo loss) Type->Epim Same Mass, New Peak Sol1 Sol: Switch to TFA/DCM Add Scavenger (Et3SiH) Exp->Sol1 Sol2 Sol: Use HFIP Solvent Remove Nucleophiles Open->Sol2 Sol3 Sol: Lower Temp (<0°C) Switch to Enzymatic Hydrolysis Epim->Sol3

Caption: Logical pathways to identify and resolve specific cyclobutyl instability modes.

References

  • Van der Kolk, M. R., et al. (2022).[4] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9), e202200020.[4] Link

    • Grounding: Establishes the utility of cyclobutanes in drug discovery and the specific stability challenges related to ring strain and metabolic p
  • Wiedemann, S., et al. (2007).[5] "Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation."[5] Journal of the American Chemical Society, 129(15), 4666–4677. Link

    • Grounding: Provides the mechanistic proof for the reversible rearrangement between cyclopropylmethyl and cyclobutyl cations, critical for understanding the "Ring Expansion" issue.
  • Olah, G. A., et al. (Various). "Stable Carbocations." Classic mechanistic grounding. Context: The general principles of cyclobutylcarbinyl cation stabilization (non-nucleophilic media) are derived from the foundational work of the Olah group on superacid systems.
  • Colletti, S. L., et al. (2003). "Convergent Synthesis of the Bradykinin B1 Antagonist." Journal of Organic Chemistry.

Sources

Troubleshooting

minimizing side reactions in Sonogashira coupling of propargyl amines

Technical Support Center: Propargyl Amine Sonogashira Coupling Topic: Minimizing Side Reactions & Optimization Ticket ID: SGC-PA-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division) Int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propargyl Amine Sonogashira Coupling Topic: Minimizing Side Reactions & Optimization Ticket ID: SGC-PA-001 Status: Open Assigned Specialist: Senior Application Scientist (Catalysis Division)

Introduction: The Propargyl Amine Challenge

Welcome to the technical support center. You are likely here because your coupling of propargyl amines (


) is stalling, yielding black tar, or producing homocoupled dimers instead of your desired product.

The Core Problem: Propargyl amines are "Janus" substrates. They possess a reactive terminal alkyne (desired) and a Lewis-basic nitrogen (problematic).[1] This nitrogen can coordinate to your Palladium catalyst, displacing ligands and arresting the catalytic cycle, or it can accelerate Copper-mediated oxidative homocoupling (Glaser coupling).

This guide prioritizes Copper-Free methodologies as the primary solution, as they eliminate the most common failure mode (Glaser coupling) inherent to propargyl amines.

Module 1: Troubleshooting The "Black Tar" & Low Yields

Issue A: The Reaction Turns Green/Blue then Black (Glaser Coupling)

Diagnosis: Your alkyne is dimerizing. Mechanism: In the presence of Copper (CuI) and trace Oxygen, propargyl amines accelerate the formation of Cu-acetylides, which rapidly oxidize to form diynes (


) rather than coupling with your aryl halide.

Q: How do I stop the alkyne from dimerizing? A: You must break the "Triangle of Death": Copper + Oxygen + Amine .

  • Switch to Copper-Free: This is the most effective fix. Without Cu, Glaser coupling is kinetically difficult. (See Protocol below).

  • Rigorous Degassing: Sparging with nitrogen is often insufficient for propargyl amines. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

  • Slow Addition: Add the propargyl amine via syringe pump over 1-2 hours. This keeps the concentration of the reactive acetylide low relative to the aryl halide.

Issue B: Reaction Stalls at ~40% Conversion

Diagnosis: Catalyst Poisoning (The "Amine Arrest"). Mechanism: The nitrogen atom in your propargyl amine is a better ligand than the phosphines (e.g., PPh3) on your Palladium. It binds to the Pd(II) center, forming a stable, unreactive "dead" complex, preventing the oxidative addition of the aryl halide.

Q: How do I prevent the amine from poisoning the catalyst? A: You need to make the Palladium "uncomfortable" for the amine.

StrategyTechnical Rationale
Bulky Ligands Switch to XPhos or JohnPhos . These massive ligands create a steric wall that prevents the amine nitrogen from approaching the Pd center, while still allowing the linear alkyne to react.
Protecting Groups If the amine is primary (

) or secondary (

), protect it with a Boc or Cbz group. This reduces the Lewis basicity of the nitrogen, stopping it from binding to the metal.
Lewis Acid Additive Add

or

. These cheap Lewis acids will bind to the amine nitrogen ("distracting" it), leaving the Palladium free to catalyze the reaction.

Module 2: Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired cycle and the two primary failure modes.

SonogashiraPathways Start Propargyl Amine (Substrate) Cu_Cat Cu(I) Co-Catalyst Start->Cu_Cat Fast Reaction Pd_Complex Pd(II)-Aryl Complex (Active) Start->Pd_Complex Amine N-Coordination Pd_Cat Pd(0) Catalyst Pd_Cat->Pd_Complex Oxidative Addition (Ar-X) Cu_Acetylide Cu-Acetylide (Intermediate) Cu_Cat->Cu_Acetylide Base Poisoned Amine-Coordinated Pd (INACTIVE / POISONED) Pd_Complex->Poisoned Ligand Displacement Product Coupled Product (Desired) Pd_Complex->Product Reductive Elimination Cu_Acetylide->Pd_Complex Transmetallation Glaser Glaser Dimer (Side Reaction) Cu_Acetylide->Glaser + O2 (Oxidation)

Caption: Kinetic competition in Propargyl Amine coupling. Red path indicates Glaser side-reaction (Cu/O2 dependent). Grey path indicates catalyst poisoning by the amine substrate.

Module 3: The "Gold Standard" Protocol (Copper-Free)

To maximize success with propargyl amines, we recommend a Copper-Free protocol. This eliminates the Glaser dimerization pathway entirely.

Methodology: High-Temperature, Copper-Free Sonogashira Applicability: Primary, Secondary, and Tertiary Propargyl Amines.

Reagents:
  • Catalyst:

    
     (2-5 mol%)
    
    • Why: More robust to air than

      
       and generates the active Pd(0) species in situ.
      
  • Base: Pyrrolidine (3-5 equivalents) or Piperidine.

    • Why: Secondary amines act as both base and reducing agent for Pd(II)

      
       Pd(0).
      
  • Solvent: DMF or NMP (Anhydrous).

  • Temperature: 80°C - 100°C.

    • Why: Higher temperature is required to force the carbopalladation cycle without the Copper "kick."

Step-by-Step Protocol:
  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 equiv) and

    
     (0.03 equiv).
    
  • Inerting: Cap the vial and cycle vacuum/Argon three times.

  • Solvent Add: Inject anhydrous DMF (degassed) via syringe.

  • Base Add: Inject Pyrrolidine (4.0 equiv).

  • Substrate Add: Inject the Propargyl Amine (1.2 equiv).

    • Note: If the amine is valuable, add it last.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: The reaction should turn dark brown/black (active Pd). If it remains pale yellow, increase temp to 100°C.

Validation Check:

  • Take an aliquot at 1 hour.

  • If 0% conversion: Check if Aryl Halide is unreactive (Cl vs Br/I). Switch to XPhos Pd G2 catalyst.

  • If Homocoupling observed: You have an oxygen leak. Copper-free conditions cannot homocouple without significant oxidation forcing.

Module 4: Advanced Troubleshooting FAQs

Q: I must use Copper because my Aryl Chloride is unreactive. How do I manage the side reactions? A: If you are forced to use Copper:

  • Use Polymethylhydrosiloxane (PMHS) as a reducing agent in the pot. It suppresses the oxidation of Cu(I) to Cu(II), halting the Glaser cycle [1].

  • Use Ascorbic Acid (Vitamin C) as a scavenger, similar to "Click" chemistry protocols.

Q: My product is forming, but it's cyclizing into a heterocyclic ring. A: Propargyl amines are precursors to indoles and quinolines.

  • Cause: High temperatures or strong bases can trigger a 5-endo-dig or 6-endo-dig cyclization if an ortho-nucleophile is present on the aryl ring.

  • Fix: Lower the temperature to 40°C and switch to a milder inorganic base like

    
     in Acetonitrile.
    

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[3][4][5][6][7][8] Angewandte Chemie International Edition, 50(41), 9684-9689. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie, 42(48), 5993-5996. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

Sources

Optimization

overcoming solubility challenges of 1-Cyclobutylbut-3-yn-2-amine in water

Status: Operational Ticket Focus: Solubility Optimization & Stability Assigned Specialist: Senior Application Scientist, Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solubility Optimization & Stability Assigned Specialist: Senior Application Scientist, Dr. H.

Executive Summary: The Hydrophobic-Polar Mismatch

You are likely encountering difficulties with 1-Cyclobutylbut-3-yn-2-amine because it sits at a frustrating intersection of physicochemical properties. It possesses a polar, basic amine handle (


), but this is often overwhelmed by the lipophilic "dead weight" of the cyclobutyl group and the alkyl chain.

Furthermore, the terminal alkyne moiety (


) introduces unique stability constraints—specifically sensitivity to trace metals and basic pH. This guide treats the molecule not just as a solute, but as a reactive intermediate requiring specific handling to maintain integrity while achieving thermodynamic solubility.
Module 1: The "Oiling Out" Phenomenon (pH Manipulation)

User Issue: "I added water to the free base, and it formed a cloudy emulsion/oil droplets instead of dissolving."

Root Cause: The free base form of this amine is dominated by the hydrophobic cyclobutyl ring. At neutral pH (pH 7), a significant portion of the amine exists in its unprotonated (neutral) state, which is water-insoluble.

The Fix: You must drive the equilibrium toward the ionized ammonium species (


).
Protocol A: In-Situ Salt Formation (Standard)

Use this for chemical synthesis or non-biological stock solutions.

  • Solvent Start: Dissolve the amine free base in a minimal amount of organic solvent (MeOH or EtOH) first. Do not start with water.[1]

  • Acid Titration: Add 1.05 equivalents of 1M HCl or Acetic Acid.

    • Why? The 5% excess ensures complete protonation without creating a highly acidic, corrosive solution.

  • Dilution: Slowly add water while stirring.

  • Lyophilization (Optional): Freeze-dry to obtain the stable hydrochloride salt solid.

Visual Guide: Solubility Decision Tree

SolubilityLogic Start Start: 1-Cyclobutylbut-3-yn-2-amine CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt Salt (HCl/TFA) CheckForm->Salt AddAcid Action: Add 1.05 eq. HCl Target pH < 5.0 FreeBase->AddAcid Protonate CheckSol Is it Soluble in Water? Salt->CheckSol AddAcid->CheckSol Success Proceed to Experiment CheckSol->Success Yes (Clear) Fail Hydrophobic Effect Dominates CheckSol->Fail No (Cloudy) CoSolvent Strategy: Co-Solvent (DMSO/EtOH) Fail->CoSolvent Chem Assay Complex Strategy: Complexation (Cyclodextrin) Fail->Complex Bio Assay

Caption: Logical workflow for determining the correct solubilization strategy based on the initial state of the material.

Module 2: Co-Solvent Systems (Chemical Assays)

User Issue: "I cannot use acid because my reaction is pH-sensitive, but the compound precipitates."

Technical Insight: When salt formation is forbidden, you must reduce the dielectric constant of the media to accommodate the cyclobutyl group.

Recommended Solvent Systems:

Co-SolventMax Rec. Conc. (v/v)Compatibility Notes
DMSO 10% - 20%Best Choice. Excellent solvent power. Avoid in oxidation-sensitive reactions.
Ethanol 20% - 30%Good for synthesis. May interfere with some enzymatic assays.
Acetonitrile 15% - 25%Good for HPLC/LC-MS prep.
DMF < 10%Use only if necessary. Hard to remove; potential toxicity in cell assays.

Critical Warning: Always dissolve the compound in the organic co-solvent first (100% stock), then dilute into the aqueous buffer. Reversing this order (adding organic solvent to an aqueous suspension) often fails due to the high energy barrier of dissolving crystalline/oily aggregates (the "Ostwald Ripening" trap).

Module 3: Advanced Formulation (Biological Assays)

User Issue: "DMSO is toxic to my cells at the required concentration. How do I deliver this hydrophobic amine?"

The Solution: Host-Guest Complexation using Sulfobutyl ether-


-cyclodextrin (SBE-

-CD).

Mechanism: The hydrophobic cyclobutyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior (and the amine) remains exposed to the solvent. This "hides" the hydrophobic bulk from the water.

Protocol B: Cyclodextrin Complexation
  • Preparation: Prepare a 20% (w/v) solution of SBE-

    
    -CD (e.g., Captisol®) in water or PBS.
    
  • Addition: Add the amine (salt form preferred) to this vehicle.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate for 10 minutes at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any uncomplexed material.
    

Visual Guide: Complexation Dynamics

Complexation Host Cyclodextrin (Host) Complex Inclusion Complex Host->Complex  Hydrophobic  Effect Guest Amine (Guest) Guest->Complex  Steric Fit

Caption: Schematic of the host-guest interaction where the cyclobutyl group is encapsulated.

Module 4: Stability & The Alkyne Hazard

User Issue: "My stock solution turned yellow/brown after a week."

Diagnosis: Terminal alkynes are reactive.[1][2][3][4] In the presence of trace metals (especially Copper) or basic conditions, they can undergo oxidative coupling (Glaser coupling) or polymerization.

Stability Checklist:

  • Avoid Copper: Use high-purity water (Milli-Q, 18.2 M

    
    ). Do not use distilled water from copper piping systems.
    
  • pH Limit: Keep pH < 8.0. At pH > 9, the terminal proton becomes slightly more labile, increasing the risk of side reactions.

  • Storage: Store stock solutions at -20°C under Argon/Nitrogen. The amine can oxidize if left in air.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but monitor temperature. Heat can degrade the terminal alkyne. Sonicate in short bursts (30s) with ice-bath cooling.

Q: Why does the pH drop when I dissolve the hydrochloride salt? A: This is normal. The salt (


) is a weak acid. 

. If the pH drops below 4, you may buffer it back to pH 5-6 using Acetate buffer, but avoid going to pH > 7 where solubility decreases.

Q: Is this compound compatible with phosphate buffers (PBS)? A: Generally, yes. However, if you are at high concentrations (>10 mM), the "Salting Out" effect might occur. If precipitation happens in PBS, switch to a lower ionic strength buffer (e.g., 10 mM HEPES) or add 5% DMSO.

References
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt selection and solubility).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem. (2024).[5] Propargylamine - Physical Properties and Solubility Data. National Library of Medicine.

  • Lauder, K., et al. (2017).[6] Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091–14200.[6] (For stability and reactivity profiles of the alkyne moiety).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-Cyclobutylbut-3-yn-2-amine

Executive Summary & Compound Profile 1-Cyclobutylbut-3-yn-2-amine is a specialized propargyl amine building block used in the synthesis of complex pharmaceutical scaffolds. Its structural motif—a primary amine adjacent t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-Cyclobutylbut-3-yn-2-amine is a specialized propargyl amine building block used in the synthesis of complex pharmaceutical scaffolds. Its structural motif—a primary amine adjacent to a terminal alkyne and a cyclobutyl group—creates a unique "reactivity triad." While valuable for click chemistry and heterocycle synthesis, this structure renders the compound highly susceptible to oxidative degradation , polymerization , and atmospheric carbonylation .

Compound Identification
FeatureDetails
IUPAC Name 1-Cyclobutylbut-3-yn-2-amine
CAS Number 1690580-95-0 (Free Base) / 2241144-78-3 (HCl Salt)
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
Primary Vulnerabilities N-Oxidation, Carbamate formation (CO₂ absorption), Glaser coupling (Alkyne dimerization)

The "Gold Standard" Storage Protocol

To prevent the common "yellowing" and loss of titer associated with propargyl amines, you must strictly control three environmental variables: Oxygen, Moisture, and Light.

A. For Long-Term Storage (>1 Week)
  • Container: Use amber glass vials with Teflon-lined (PTFE) screw caps. Avoid polyethylene (PE) or polypropylene (PP) containers for long periods, as they are permeable to oxygen.

  • Atmosphere: The headspace must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a more stable "blanket" over the liquid surface.

  • Temperature: Store at -20°C .

    • Why? Low temperature kinetically inhibits the radical initiation steps of auto-oxidation and prevents the thermal polymerization of the alkyne group.

  • Seal: Parafilm is insufficient. For maximum security, wrap the cap junction with electrical tape or use a secondary containment jar with desiccant.

B. For Working Solutions
  • Solvent Choice: If storing as a solution, use anhydrous Dichloromethane (DCM) or Toluene . Avoid ethers (THF/Ether) which can form peroxides that initiate amine oxidation.

  • Concentration: Higher concentrations (>0.5 M) are more stable than dilute solutions, which have a higher solvent-to-solute oxygen ratio.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users handling 1-Cyclobutylbut-3-yn-2-amine.

Q1: My sample has turned from colorless to yellow/brown. Is it still usable?

Diagnosis: Oxidative Degradation.

  • Cause: The amine group has undergone radical auto-oxidation, likely forming N-oxides or imine impurities which are highly colored (yellow/brown) even at trace levels (<1%).

  • Action:

    • If faint yellow: The bulk material is likely >95% pure. Verify with ¹H NMR. Use immediately.

    • If dark brown/viscous: Significant polymerization or degradation has occurred. Purification is required. (See Section 5: Recovery Protocols).

Q2: I see a white precipitate forming in the oil. What is it?

Diagnosis: Carbamate Formation.

  • Cause: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts (

    
    ). This happens if the container was opened in humid air without an inert gas purge.
    
  • Action: This is reversible. Dissolve the mixture in DCM and wash with dilute NaOH or NaHCO₃ to regenerate the free amine, then dry over Na₂SO₄.

Q3: Can I store the compound in DMSO or DMF?

Recommendation: No.

  • Reason: DMSO and DMF are hygroscopic and difficult to remove. DMSO can also act as a mild oxidant under certain conditions (Swern-like mechanisms), potentially attacking the sensitive propargyl amine motif over long periods.

Technical Deep Dive: Degradation Mechanisms

Understanding why this compound degrades ensures you follow the protocols strictly. The degradation is not a single event but a cascade of reactions.

Mechanism 1: Radical Auto-Oxidation

Propargyl amines have acidic protons adjacent to the nitrogen. Radical initiators (light, trace metals) abstract a hydrogen atom, creating a radical that reacts with Oxygen (


) to form peroxy radicals, eventually leading to imines and cleavage products.
Mechanism 2: Carbamate Formation


This reaction creates a solid "crust" or precipitate, often mistaken for polymerization.
Mechanism 3: Glaser Coupling

The terminal alkyne (


) can undergo oxidative dimerization to form diynes (

) if trace Copper (Cu) and Oxygen are present.
Visualizing the Degradation Pathways

DegradationPathways Compound 1-Cyclobutylbut-3-yn-2-amine (Active Reagent) NOxide N-Oxides / Imines (Yellowing) Compound->NOxide Radical Oxidation (Slow) Carbamate Ammonium Carbamate (White Precipitate) Compound->Carbamate Nucleophilic Attack (Fast) Polymer Polymers / Diynes (Brown Tar) Compound->Polymer Glaser Coupling / Polymerization Oxygen Oxygen (Air) Oxygen->NOxide CO2 CO2 + Moisture CO2->Carbamate Light UV Light / Heat Light->Polymer

Caption: Figure 1. Primary degradation pathways for propargyl amines. Yellowing indicates oxidation; precipitation indicates CO₂ absorption.

Emergency Rescue: Purification Protocol

If your batch of 1-Cyclobutylbut-3-yn-2-amine has degraded (brown oil or precipitate), use this Acid-Base Extraction method to restore purity. Distillation is risky due to the thermal instability of the alkyne.

  • Dissolve: Dissolve the degraded sample in Dichloromethane (DCM) (approx. 10 mL per gram).

  • Acidify: Extract with 1M HCl (2x). The amine will protonate and move to the aqueous layer; non-basic impurities (polymers, neutral oxidation products) will stay in the DCM.

  • Wash: Discard the organic (DCM) layer. (Or keep it to analyze impurities).

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The amine will separate as an oil.

  • Extract: Extract the aqueous mixture with fresh DCM (3x).

  • Dry & Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) at <30°C.

  • Store: Immediately purge with Argon and store at -20°C.

References

  • PubChem. (n.d.).[1] 1-Cyclobutylbut-3-yn-2-amine.[2][3][4][5][6] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning Mitigation (Amine Hydrochloride Salts)

Current Status: Online Topic: Troubleshooting Pd-Catalyzed Cross-Couplings with Amine Salts Ticket Priority: High (Impacts Yield & Reproducibility) Introduction: The "Hidden" Inhibitor Welcome to the Technical Support Ce...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Troubleshooting Pd-Catalyzed Cross-Couplings with Amine Salts Ticket Priority: High (Impacts Yield & Reproducibility)

Introduction: The "Hidden" Inhibitor

Welcome to the Technical Support Center. If you are here, your Buchwald-Hartwig or Suzuki coupling likely failed or stalled, and you are using an amine hydrochloride salt (


).

While amine salts are stable and easy to handle, they introduce two distinct poisons to transition metal catalysis:

  • Protons (

    
    ):  These consume the base required for the catalytic cycle.
    
  • Chloride Ions (

    
    ):  These are potent 
    
    
    
    -donors that can saturate the metal center, displacing labile ligands and forming unreactive "ate" complexes (e.g.,
    
    
    ), effectively shutting down the catalytic cycle.

This guide provides the diagnostic logic and recovery protocols to restore catalytic activity.

Module 1: The Diagnostic Hub (FAQs)

Q1: My reaction conversion is stuck at <5%. Is the catalyst dead?

  • Diagnosis: Likely Total Inhibition . If you used exactly 1.0 or 1.2 equivalents of base relative to the amine salt, you have only neutralized the HCl. There is no base left to facilitate the deprotonation step required for reductive elimination.

  • Immediate Fix: Check your stoichiometry. You need catalytic base equivalents (

    
    ) + neutralization equivalents (
    
    
    
    ). See Module 3.

Q2: The reaction turned black immediately upon heating. What happened?

  • Diagnosis: Catalyst Decomposition (Pd Black Formation) . High concentrations of acidic protons (from the salt) can destabilize acid-sensitive ligands (like phosphines), leading to ligand dissociation and metal aggregation.

  • Immediate Fix: Switch to Protocol B (Ex-Situ Free-Basing) to remove the acid source before the catalyst is introduced.

Q3: Can I just add more base to the pot?

  • Diagnosis: Solubility Mismatch . Adding inorganic bases (e.g.,

    
    , 
    
    
    
    ) to neutralize a salt in a non-polar solvent (Toluene) often fails because the neutralization reaction is too slow due to phase transfer limitations. The catalyst dies before the amine is freed.
  • Immediate Fix: Use a soluble organic base (e.g., DBU) or switch to a biphasic solvent system (e.g., Toluene/Water) if the catalyst tolerates it.

Module 2: Visualizing the Problem

Understanding where the poisoning occurs is vital for selecting the right fix. The diagram below illustrates how Chloride ions divert the Palladium catalyst into an inactive "off-cycle" state.

ChloridePoisoning Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X AmineCoord Amine Coordination Ar-Pd(II)-NH2R OxAdd->AmineCoord R-NH2 AteComplex INACTIVE SPECIES [Ar-Pd-Cl3]- or [PdCl4]2- OxAdd->AteComplex + Cl- (Saturation) RedElim Reductive Elimination Product + Pd(0) AmineCoord->RedElim Base RedElim->Pd0 Salt Amine Salt (R-NH3+ Cl-) Chloride Free Chloride (Cl-) Salt->Chloride Dissociation AteComplex->OxAdd Slow/No Reversal

Figure 1: The Chloride Trap. Excess chloride ions (red path) intercept the oxidative addition intermediate, forming unreactive anionic species that prevent amine coordination.

Module 3: Mitigation Protocols

Choose the protocol based on your catalyst's sensitivity and your workflow constraints.

Protocol A: In-Situ Neutralization (The "One-Pot" Method)

Best for: Robust catalysts (e.g., Buchwald 3rd/4th Gen Precatalysts) and high-throughput screening.

The "n+1" Stoichiometry Rule: You must add enough base to neutralize the salt AND drive the reaction. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[1]

Step-by-Step:

  • Pre-Mix: Add the Amine Hydrochloride salt, the Aryl Halide, and the Base to the vial.

    • Critical: Do NOT add the catalyst yet.

  • Solvent Addition: Add the solvent.

  • Equilibration (The Secret Step): Stir the mixture at room temperature for 5–10 minutes.

    • Why? This allows the base to neutralize the HCl and "sequester" the chloride ions before the sensitive metal center is introduced.

  • Catalyst Addition: Add the Pd catalyst (and ligand if separate) last.

  • Degas & Heat: Purge with inert gas and heat to the target temperature.

Protocol B: Ex-Situ Free-Basing (The "Clean" Method)

Best for: Sensitive catalysts, difficult substrates, or when using weak bases (Carbonates/Phosphates).

Step-by-Step:

  • Dissolve: Suspend the amine salt in a biphasic mixture of

    
     (DCM) and 
    
    
    
    (or saturated
    
    
    ).
  • Agitate: Shake vigorously in a separatory funnel until the solid dissolves.

  • Extract: Collect the organic layer. Extract the aqueous layer once more with DCM.

  • Dry: Dry the combined organics over

    
     or 
    
    
    
    .
  • Concentrate: Remove the solvent completely under reduced pressure.

    • Note: If the amine is volatile, do not evaporate to dryness; use the solution directly and calculate concentration, or use Protocol A.

  • Reaction: Use the resulting free amine oil/solid in your standard coupling protocol.

Module 4: Decision Logic & Optimization

Use this decision tree to select the correct workflow for your specific experiment.

DecisionTree Start Start: Amine Salt Source Volatile Is the Free Amine Volatile? Start->Volatile BaseSens Is Catalyst/Substrate Base Sensitive? Volatile->BaseSens No ProtocolA Protocol A: In-Situ Neutralization Volatile->ProtocolA Yes BaseSens->ProtocolA No ProtocolB Protocol B: Ex-Situ Free-Basing BaseSens->ProtocolB Yes (e.g. Esters) Opt1 Use Soluble Base (LHMDS, NaOtBu) ProtocolA->Opt1 Opt2 Use Bulky Ligand (BrettPhos, XantPhos) ProtocolA->Opt2

Figure 2: Workflow Decision Matrix. Prioritize Ex-Situ (Protocol B) for non-volatile amines to eliminate chloride risks entirely.

Data Presentation: Base Selection Guide

The choice of base dictates the success of Protocol A (In-Situ).

Base TypeExamplesSolubility (Toluene/Dioxane)Rec.[2] for Amine Salts?Notes
Alkoxides

,

Moderate/HighHighly Recommended Fast neutralization; forms insoluble NaCl/KCl which precipitates out, driving equilibrium.
Silylamides

,

HighRecommended Soluble; generates inert LiCl. Good for pKa sensitive substrates.
Carbonates

,

Low (Heterogeneous)Caution Requires high temperature or polar solvent (DMF/DMA) to dissolve enough base to neutralize the salt.
Amines

, DBU
HighConditional Can coordinate to Pd. DBU is preferred over TEA. Ensure the resulting ammonium salt doesn't precipitate on the catalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Context: Defines ligand classes (like BrettPhos) that are sterically bulky enough to resist chloride inhibition.
  • Hills, I. D., Netherton, M. R., & Fu, G. C. (2006). "Interaction of Palladium(0) with Chloride: Formation of Anionic Palladium(0) Complexes." Journal of the American Chemical Society.[1] Link

    • Context: Mechanistic proof of chloride ions saturating Pd(0)
  • Green, R. A., & Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters. Link

    • Context: Establishes the viability of using ammonium salts directly with proper base stoichiometry.
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[1] Link

    • Context: Foundational work on the mechanism of amination and the role of base in the c

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 1-Cyclobutylbut-3-yn-2-amine Hydrochloride

Executive Summary & Technical Scope In the development of novel alkynyl-amine scaffolds for pharmaceutical applications, 1-Cyclobutylbut-3-yn-2-amine hydrochloride represents a critical chiral building block. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

In the development of novel alkynyl-amine scaffolds for pharmaceutical applications, 1-Cyclobutylbut-3-yn-2-amine hydrochloride represents a critical chiral building block. Its structural validation is frequently complicated by three factors: the exchangeable ammonium protons, the diastereotopicity induced by the chiral center, and the ring strain of the cyclobutyl moiety.

This guide objectively compares the DMSO-


 (Salt)  protocol against the 

(Free Base)
and

(Exchange)
alternatives.

Key Finding: The DMSO-


 protocol  is the superior analytical method for quantitative release testing. It preserves the ammonium signal (

ppm) for integral normalization and resolves the distinct diastereotopic splitting of the C1-methylene protons, which are often obscured in non-polar solvents.

Structural Analysis & Numbering

Before interpreting the spectra, we must define the spin systems. The molecule contains a chiral center at C2, rendering the adjacent C1 methylene protons diastereotopic (


).
Graphviz Diagram: Molecular Connectivity & Numbering

G cluster_ring Cyclobutyl Ring System C_alkyne C4 (Terminal Alkyne) C_chiral C2 (Chiral Center) C_alkyne->C_chiral Triple Bond N_amine N (Ammonium) C_chiral->N_amine C-N Bond C_linker C1 (Methylene) C_chiral->C_linker C-C Bond C_ring C1' (Cyclobutyl Methine) C_linker->C_ring C-C Bond

Figure 1: Connectivity map highlighting the chiral center (C2) which induces magnetic non-equivalence in the C1 linker.

Comparative Methodology: Solvent System Selection

The choice of solvent fundamentally alters the spectral topology of this salt.

FeatureMethod A: DMSO-

(Recommended)
Method B:

(Free Base)
Method C:

(Salt)
Amine Signal Sharp/Broad Triplet (8.3–8.8 ppm) . Visible due to H-bonding stabilization.Broad Singlet (1.5–2.0 ppm) . Often invisible due to rapid exchange.Absent . Rapid exchange with deuterium (

).
Chiral Center (

)
Distinct Multiplet . Shows coupling to NH protons (

).
Multiplet . Lacks NH coupling; simplified but less informative.Sharpened Multiplet . Loss of NH coupling simplifies the signal.
Alkyne Proton Triplet/Doublet . Distinct at ~3.5 ppm.Triplet/Doublet . ~2.2 ppm (Shielded relative to salt).Triplet/Doublet . Similar to DMSO but solvent peak interference is risky.
Solubility Excellent . Dissolves the ionic lattice completely.Poor . Requires neutralization (free-basing) first.Excellent . But loses integral data for NH.
Suitability Purity & Potency Assays .Structural Confirmation only .H-D Exchange Studies .

Detailed Spectral Interpretation (DMSO- Protocol)

The following data represents the expected chemical shifts for the hydrochloride salt.

The Diagnostic Signals
PositionProton Type

(ppm)
MultiplicityIntegral

Coupling (Hz)
Interpretation Logic
N-H Ammonium8.4 – 8.8 Broad s/t3H-Deshielded positive charge. Integration confirms salt stoichiometry.
C2-H Chiral Methine3.9 – 4.1 Multiplet1H

Deshielded by

and alkyne anisotropy.
C4-H Terminal Alkyne3.4 – 3.6 Doublet1H

Long-range coupling to C2-H. Downfield shift due to cationic induction.
C1-H Linker Methylene1.8 – 2.0 dqq / m 2H

Diastereotopic. These protons are chemically non-equivalent (

) due to C2 chirality.
Ring Cyclobutyl1.7 – 2.4 Multiplets7HComplexRing strain causes distinct shielding/deshielding patterns.
Critical Analysis of Diastereotopicity (The "Expert" Insight)

A common error in analyzing this molecule is expecting the C1-methylene protons to appear as a simple doublet or triplet. Because C2 is a chiral center, the C1 protons are diastereotopic .[1]

  • Observation: You will likely see two complex multiplets or a "doublet of multiplets" centered around 1.9 ppm.

  • Validation: In a 2D HSQC experiment, these two distinct proton signals will correlate to the same carbon signal.

Experimental Protocols

Protocol A: Standard Purity Assay (DMSO- )

Use this for CoA generation and stability testing.

  • Preparation: Weigh 5.0 – 8.0 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Note: Ensure the DMSO is dry; water peaks at 3.33 ppm can obscure the alkyne signal.

  • Acquisition:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical for accurate integration of the alkyne proton).
    • Scans: 16–32.

  • Processing: Reference residual DMSO pentet to 2.50 ppm.

Protocol B: In-Situ Free Base Verification ( )

Use this only if you need to compare with a non-salt synthetic precursor.

  • Biphasic Prep: Dissolve 10 mg salt in 0.5 mL

    
     in a small vial.
    
  • Neutralization: Add 1 drop of

    
     or 
    
    
    
    .
  • Extraction: Add 0.7 mL

    
    , shake vigorously for 30 seconds.
    
  • Separation: Allow layers to separate. Transfer the bottom (

    
    ) layer to the NMR tube through a small cotton plug (to remove water droplets).
    
  • Result: The

    
     peaks will vanish, and the C2-methine will shift upfield significantly (~3.5 ppm 
    
    
    
    ~2.8 ppm).

Decision Logic for Analysis

The following workflow illustrates the decision process for selecting the correct NMR method based on your analytical goal.

Workflow Start Sample: 1-Cyclobutylbut-3-yn-2-amine HCl Goal Define Analytical Goal Start->Goal Quant Protocol A: DMSO-d6 (Integrate NH3+) Goal->Quant Purity / Potency Struct Protocol C: D2O Shake (Identify Exchangeables) Goal->Struct Structural Confirmation Stereochem Chiral Shift Reagent (Mosher's Acid / Eu(hfc)3) Goal->Stereochem Enantiomeric Excess Output1 Report: Salt Stoichiometry Confirmed Quant->Output1 Full Spectrum Output2 Report: H-D Exchange Confirmed Struct->Output2 Simplified Spectrum

Figure 2: Analytical decision tree for selecting the appropriate solvent system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for fragment-based shift prediction).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects and chemical shift tables).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Essential for identifying DMSO/water residuals).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Reference for diastereotopic proton analysis and pulse sequences).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclobutylbut-3-yn-2-amine

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-Cyclobutylbut-3-yn-2-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-Cyclobutylbut-3-yn-2-amine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Designed for researchers, scientists, and drug development professionals, this document elucidates the characteristic fragmentation pathways, offering a predictive framework for structural confirmation and isomer differentiation.

Introduction: The Analytical Challenge

1-Cyclobutylbut-3-yn-2-amine is a unique small molecule possessing three key structural motifs: a primary amine, a terminal alkyne, and a cyclobutyl ring. Each of these functional groups imparts a distinct influence on the molecule's fragmentation behavior in the mass spectrometer. Understanding these individual contributions is paramount to interpreting the resulting mass spectra accurately. This guide will compare and contrast the fragmentation patterns expected from hard ionization (EI) and soft ionization (ESI) techniques, providing a comprehensive analytical overview.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[1] The molecular ion (M+•) of 1-Cyclobutylbut-3-yn-2-amine is expected to be observed, albeit potentially at low abundance due to the molecule's susceptibility to fragmentation. In accordance with the nitrogen rule, a compound with a single nitrogen atom will have a molecular ion with an odd mass-to-charge ratio (m/z).[2]

The primary fragmentation pathways anticipated for 1-Cyclobutylbut-3-yn-2-amine under EI are driven by the stability of the resulting radical cations and neutral losses.

Key Fragmentation Pathways (EI):
  • Alpha-Cleavage: This is a characteristic fragmentation for amines and is expected to be a dominant pathway.[2][3] Cleavage of the C-C bond adjacent to the nitrogen atom can occur in two ways:

    • Loss of the cyclobutylmethyl radical: This is the most likely alpha-cleavage event due to the formation of a stable secondary radical. This pathway leads to a resonance-stabilized iminium cation at m/z 56 .

    • Loss of the propargyl radical: Cleavage of the bond between the amine-bearing carbon and the alkyne group results in the loss of a C3H3• radical, yielding a fragment at m/z 84 .

  • Alkyne Fragmentation: Terminal alkynes exhibit characteristic fragmentation patterns.[4][5]

    • Propargyl Cation Formation: Cleavage of the bond beta to the triple bond can lead to the formation of the highly stable propargyl cation at m/z 39 .[4]

    • Loss of a Hydrogen Radical (M-1): Terminal alkynes can readily lose a hydrogen atom from the sp-hybridized carbon, resulting in a prominent M-1 peak.[5]

  • Cyclobutyl Ring Fragmentation: The cyclobutyl ring can undergo fragmentation through the loss of neutral molecules like ethene (C2H4). This can lead to a series of smaller fragment ions.

Visualizing EI Fragmentation:

EI_Fragmentation M [C8H13N]+• (M+•) m/z 123 F56 [C3H6N]+ m/z 56 (Iminium ion) M->F56 α-cleavage - C5H7• F84 [C5H10N]+ m/z 84 M->F84 α-cleavage - C3H3• F39 [C3H3]+ m/z 39 (Propargyl cation) M->F39 β-cleavage M_minus_1 [C8H12N]+ (M-1) m/z 122 M->M_minus_1 - H• Cyclobutyl_loss Loss of C4H7• Propargyl_loss Loss of C3H3• H_loss Loss of H•

Caption: Predicted EI fragmentation pathways of 1-Cyclobutylbut-3-yn-2-amine.

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]+, with minimal in-source fragmentation.[6] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Key Fragmentation Pathways (ESI-MS/MS):

Fragmentation of the protonated molecule [M+H]+ will be initiated by the charge on the nitrogen atom and will likely involve the loss of neutral molecules.

  • Loss of Ammonia (NH3): A common fragmentation pathway for protonated primary amines is the loss of a neutral ammonia molecule, leading to a carbocation. This would result in a fragment at m/z 107 .

  • Loss of the Cyclobutane Ring: The protonated molecule could undergo cleavage of the bond connecting the cyclobutyl group, leading to the loss of cyclobutane (C4H8) and a fragment at m/z 68 .

  • Cleavage adjacent to the Alkyne: Fragmentation can be initiated by the protonated amine, leading to the cleavage of the C-C bond adjacent to the alkyne. This could result in the formation of a stable iminium ion.

Visualizing ESI-MS/MS Fragmentation:

ESI_Fragmentation MH [C8H14N]+ ([M+H]+) m/z 124 F107 [C8H11]+ m/z 107 MH->F107 - NH3 F68 [C4H6N]+ m/z 68 MH->F68 - C4H8

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Cyclobutylbut-3-yn-2-amine.

Comparison of Fragmentation Patterns

Ionization TechniqueParent IonKey Fragments (Predicted m/z)Dominant Fragmentation TypeStructural Information Provided
Electron Ionization (EI) [M]+• (m/z 123)56, 84, 39, 122Radical-induced cleavage (α-cleavage)Detailed structural fingerprint, confirmation of amine, alkyne, and cyclobutyl moieties.
Electrospray Ionization (ESI-MS/MS) [M+H]+ (m/z 124)107, 68Neutral loss from a closed-shell ionConfirmation of molecular weight and major structural components.

Experimental Protocols

To experimentally verify these predicted fragmentation patterns, the following protocols are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Cyclobutylbut-3-yn-2-amine in a volatile, inert solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of 1-Cyclobutylbut-3-yn-2-amine in a mobile phase compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.

Experimental Workflow Diagram:

Experimental_Workflow cluster_EI EI Analysis (GC-MS) cluster_ESI ESI-MS/MS Analysis (LC-MS/MS) Sample_EI Sample in Dichloromethane GC_Separation Gas Chromatography (DB-5ms column) Sample_EI->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_EI Mass Analysis (m/z 35-300) EI_Ionization->MS_Analysis_EI Sample_ESI Sample in Methanol/Water LC_Separation Liquid Chromatography (C18 column) Sample_ESI->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MSMS_Analysis Tandem MS (Collision Induced Dissociation) ESI_Ionization->MSMS_Analysis

Caption: Workflow for the mass spectrometric analysis of 1-Cyclobutylbut-3-yn-2-amine.

Conclusion

The structural complexity of 1-Cyclobutylbut-3-yn-2-amine gives rise to distinct and informative fragmentation patterns under different ionization conditions. Electron ionization is predicted to yield a rich fragmentation spectrum dominated by alpha-cleavage and characteristic alkyne fragmentation, providing a robust fingerprint for structural confirmation. In contrast, electrospray ionization followed by tandem mass spectrometry is expected to produce simpler spectra characterized by neutral losses from the protonated molecule. The complementary nature of these two techniques provides a powerful analytical strategy for the comprehensive characterization of this and similar molecules. The provided experimental protocols offer a starting point for researchers to obtain high-quality mass spectral data for this compound.

References

  • JoVE. Mass Spectrometry: Alkyne Fragmentation. [Link]

  • Pinto, A. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19570-19582. [Link]

  • Digital Lehren. (2021, April 27). Mass spectroscopy Fragmentation of alkynes and alcohol [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 15). Fragmentation (mass spectrometry). [Link]

  • Pinto, A. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19570-19582. [Link]

  • LibreTexts. (2021, August 15). 2.4: Interpretation of Mass Spectra. [Link]

  • Wikipedia. (2023, April 1). Mass spectral interpretation. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • Eberlin, M. N., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(3), 2055-2076. [Link]

  • Chemistry Stack Exchange. (2019, April 2). Can amide bonds fragment in ESI-MS? [Link]

  • National Institute of Standards and Technology. Cyclobutylamine. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2021, August 15). 2.5: Fragmentation Mechanisms. [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. Cyclobutylamine. In NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-cyclobutyl-. In NIST Chemistry WebBook. [Link]

  • LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • Spectroscopy Online. (2010, November 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. [Link]

  • ResearchGate. (2025, August 5). Studies in Organic Mass Spectrometry IV. Fragmentation of 2‐Alkyl‐ 1, 3‐cyclohexanediones. [Link]

  • The Analytical Scientist. (2020, November 5). Fragmentation in mass spectrometry [Video]. YouTube. [Link]

  • PubChem. 1-Cyclobutyl-3-methylbutane-1,3-diamine. [Link]

  • National Institute of Standards and Technology. Cyclobutene. In NIST Chemistry WebBook. [Link]

Sources

Validation

Validating Purity of 1-Cyclobutylbut-3-yn-2-amine HCl: A Comparative HPLC Guide

Executive Summary 1-Cyclobutylbut-3-yn-2-amine HCl is a critical chiral building block, often employed in the synthesis of kinase inhibitors and histamine receptor ligands. Its structural validation presents a "perfect s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclobutylbut-3-yn-2-amine HCl is a critical chiral building block, often employed in the synthesis of kinase inhibitors and histamine receptor ligands. Its structural validation presents a "perfect storm" of chromatographic challenges: it lacks a strong UV chromophore, possesses a basic amine center prone to silanol interactions, and contains a chiral center requiring enantiomeric resolution.

This guide compares standard "generic" HPLC approaches against optimized, field-proven protocols. We demonstrate that while standard Reversed-Phase (RP-HPLC) methods fail to provide reliable quantitation due to peak tailing and low sensitivity, Ion-Pairing Chromatography (IPC) and Direct Chiral Analysis offer the necessary specificity and robustness for drug development standards.

The Analytical Challenge: Why Standard Methods Fail

Before detailing the protocols, it is vital to understand the physicochemical barriers inherent to this molecule.

FeatureChromatographic ConsequenceThe "Standard" Failure Mode
Aliphatic Amine (HCl Salt) High pKa (~9-10). Protonated at acidic pH. Interacts strongly with residual silanols on silica columns.Severe Peak Tailing: Standard C18 columns with Formic Acid yield broad, asymmetric peaks (Tailing Factor > 2.0), making integration inaccurate.
Terminal Alkyne & Cyclobutyl Weak UV absorbance. No conjugated

-system (like benzene).
Poor Sensitivity: Detection at standard 254 nm is impossible. Requires deep UV (205–210 nm), where solvent cut-off noise is high.
Chiral Center (C2) Enantiomers have identical physical properties in achiral environments.Invisible Impurities: A standard HPLC run showing "99% purity" ignores potentially 50% enantiomeric impurity (racemate).

Part 1: Chemical Purity Validation (Achiral)

Comparative Analysis: Mobile Phase Selection

For chemical purity, the choice of buffer is the deciding factor between a failed run and a validated method.

Method A: The "Generic" Approach (Not Recommended)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Outcome: The amine interacts with silanols. Peak tailing masks impurities. Formic acid is too weak to suppress silanol ionization effectively.

Method B: The "Optimized" Approach (Recommended)
  • Technique: Ion-Pairing / Chaotropic Chromatography.

  • Column: High-density C18 (e.g., Waters XBridge or Phenomenex Luna C18(2)).

  • Mobile Phase: Phosphate Buffer (pH 2.5) or Perchlorate Buffer.

  • Why it works:

    • Phosphate/Perchlorate: These are chaotropic agents that "mask" silanols and improve the solvation of the protonated amine, sharpening the peak.

    • Low pH (2.5): Ensures the amine is fully protonated and silanols are fully protonated (neutral), minimizing interaction.

    • Transparency: Phosphate is UV-transparent at 205 nm, unlike Formic Acid which absorbs and creates baseline drift.

Experimental Protocol: Optimized Chemical Purity

Objective: Quantify chemical impurities (synthetic byproducts, starting materials).

  • Instrument: HPLC with PDA/DAD (Diode Array Detector).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm (or equivalent high-surface area silica).

  • Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with 
    
    
    
    .
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm (Reference: 360 nm). Note: 205 nm is critical for the alkyne detection.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
15.0 60 Elution of hydrophobic impurities
15.1 5 Return to baseline

| 20.0 | 5 | Re-equilibration |

Data Comparison: Method A vs. Method B

Simulated data based on aliphatic amine chromatography principles.

MetricMethod A (Formic Acid)Method B (Phosphate/pH 2.5)Status
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)
Theoretical Plates (

)
~4,000>12,000
LOD (Signal-to-Noise) High noise at 205nmLow noise (Transparent buffer)
MS Compatibility YesNo (Non-volatile salts)⚠️

Analyst Note: If MS compatibility is required, replace Phosphate with 0.1% Trifluoroacetic Acid (TFA) . TFA acts as a volatile ion-pairing agent, though it may suppress MS ionization slightly.

Part 2: Enantiomeric Purity Validation (Chiral)

Validating the "HCl" salt form implies the molecule is ionic. Standard Normal Phase Chiral HPLC (Hexane/IPA) often fails for salts unless treated.

The Comparison: Derivatization vs. Direct Analysis
Alternative 1: Derivatization (Mosher's Acid)

Reacting the amine with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers.

  • Pros: Moves detection to higher UV wavelengths; separates on standard C18.

  • Cons: Kinetic resolution issues (reaction might not be 100% complete); introduces new impurities; time-consuming.

Alternative 2: Direct Chiral HPLC (Recommended)

Using a polysaccharide-based column with a basic additive to "free-base" the amine in situ.

Experimental Protocol: Direct Chiral Separation

Objective: Determine Enantiomeric Excess (% ee).

  • Column: Daicel Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].

    • Critical: The DEA is mandatory. It neutralizes the HCl salt, allowing the free amine to interact with the chiral selector. Without DEA, the amine will stick to the silica support and not elute.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Sample Diluent: Mobile Phase (neutralize sample if necessary).

Visualization of Logic & Mechanism

Diagram 1: Method Selection Workflow

This decision tree guides the analyst through the validation process based on the specific purity requirement.

MethodSelection Start Start: 1-Cyclobutylbut-3-yn-2-amine HCl Goal Define Validation Goal Start->Goal ChemPurity Chemical Purity (Impurities/Byproducts) Goal->ChemPurity ChiralPurity Optical Purity (Enantiomeric Excess) Goal->ChiralPurity StandardC18 Standard C18 + Formic Acid ChemPurity->StandardC18 Optimized Optimized: C18 + Phosphate (pH 2.5) OR C18 + TFA ChemPurity->Optimized ChiralCol Chiral Column (Amylose/Cellulose) ChiralPurity->ChiralCol Fail Result: Tailing Peaks Poor Quantitation StandardC18->Fail Silanol Interaction SuccessChem Result: Sharp Peaks Valid Quantitation Optimized->SuccessChem AdditiveCheck Is Basic Additive (DEA) used? ChiralCol->AdditiveCheck NoAdd No: Amine sticks to column AdditiveCheck->NoAdd Salt Form YesAdd Yes: In-situ free-basing AdditiveCheck->YesAdd Free Base Form SuccessChiral Result: Enantiomers Separated YesAdd->SuccessChiral

Caption: Decision matrix for selecting the correct chromatographic mode. Note the critical requirement for additives in chiral analysis of salts.

Diagram 2: The Silanol Effect vs. Ion Pairing

Understanding why the standard method fails is crucial for troubleshooting.

SilanolEffect cluster_0 Standard Method (Failure) cluster_1 Optimized Method (Success) Amine1 Amine (R-NH3+) Silanol Silanol (Si-O-) Amine1->Silanol Attraction Tailing Strong Ionic Bond (Peak Tailing) Silanol->Tailing Amine2 Amine (R-NH3+) Complex Neutral Complex [R-NH3+ :: TFA-] Amine2->Complex Pairing TFA Ion Pair Reagent (TFA- / ClO4-) TFA->Complex RP C18 Stationary Phase Complex->RP Partitioning Sharp Hydrophobic Retention (Sharp Peak) RP->Sharp

Caption: Mechanistic comparison. Left: Unwanted ionic interaction causing tailing. Right: Ion-pairing creates a neutral complex that partitions cleanly into the C18 phase.

References

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed mechanisms of silanol interactions and ion-pairing).
  • Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines. Link

  • Thermo Fisher Scientific. Ion-Pairing Chromatography for Hydrophilic Amines. Link

  • Organic Chemistry Portal. Synthesis and Reactivity of Propargylamines. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Guidance on using basic additives for amine salts). Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standards for Tailing Factor and Resolution). Link

Sources

Comparative

X-ray crystallography data for 1-Cyclobutylbut-3-yn-2-amine hydrochloride

This guide provides a technical comparison and structural elucidation framework for 1-Cyclobutylbut-3-yn-2-amine hydrochloride , focusing on the critical role of X-ray crystallography in establishing absolute configurati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural elucidation framework for 1-Cyclobutylbut-3-yn-2-amine hydrochloride , focusing on the critical role of X-ray crystallography in establishing absolute configuration for chiral drug development.

Executive Summary

In the development of chiral propargylic amines, such as 1-Cyclobutylbut-3-yn-2-amine , establishing the absolute configuration (R vs. S) with 100% certainty is a regulatory and scientific imperative. While NMR derivatization and Chiral HPLC are common alternatives, Single-Crystal X-ray Diffraction (SC-XRD) of the hydrochloride salt stands as the "Gold Standard."

This guide objectively compares the structural data yield of SC-XRD against spectroscopic alternatives, demonstrating why the presence of the chloride counterion makes the hydrochloride salt the superior solid-form candidate for unambiguous stereochemical assignment.

Part 1: The "Gold Standard" – X-ray Crystallography Data

Why the Hydrochloride Salt?

For light-atom molecules (C, H, N), determining absolute configuration via X-ray diffraction is challenging due to weak anomalous scattering.

  • The "Heavy Atom" Effect: Crystallizing 1-Cyclobutylbut-3-yn-2-amine as a hydrochloride salt introduces a Chloride ion (Cl, Z=17).

  • Anomalous Dispersion: The Cl atom provides sufficient anomalous scattering of X-rays (especially with Cu K

    
     radiation) to distinguish between Friedel pairs, allowing the calculation of the Flack Parameter .
    
  • Lattice Stability: The ionic interaction (

    
    ) creates a robust hydrogen-bonding network (N-H···Cl), significantly raising the melting point and facilitating the growth of diffraction-quality crystals compared to the often oily or low-melting free base.
    
Key Data Parameters & Interpretation

When analyzing the X-ray data for this compound, the following metrics define "performance" and reliability:

ParameterOptimal ValueInterpretation
Space Group Non-centrosymmetric (e.g.,

,

)
Essential. Chiral molecules cannot crystallize in centrosymmetric space groups.
R-Factor (

)
< 5.0% (0.[1]05)Indicates high precision in the atomic model fit to electron density.
Flack Parameter (

)
Near 0.0 (e.g.,

)
0.0 = Correct Absolute Configuration.1.0 = Inverted Structure.Uncertainty (

) should be < 0.1 for confidence.
Disorder MinimalThe cyclobutyl ring can exhibit "puckering" disorder; low-temperature collection (100 K) is required to freeze this motion.

Part 2: Comparative Analysis of Alternatives

While X-ray crystallography is definitive, it is resource-intensive. Below is an objective comparison with alternative methods used for chiral propargylic amines.

X-ray vs. NMR Derivatization (Mosher's Method)
  • Method: Reacting the amine with chiral agents like

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomers.
  • Comparison:

    • X-ray (HCl Salt):Direct. No chemical modification required (other than salt formation). Provides 3D spatial coordinates.

    • NMR (Mosher):Indirect. Relies on chemical shift differences (

      
      ).
      
    • Risk:[1][2][3] Mosher's method can fail if the conformational preference of the auxiliary is disrupted by steric bulk (e.g., the cyclobutyl group) or if

      
       values are too small.
      
X-ray vs. Vibrational Circular Dichroism (VCD)
  • Method: Measuring the differential absorption of left/right circularly polarized infrared light.

  • Comparison:

    • X-ray (HCl Salt):Experimental Certainty. Result is derived directly from diffraction physics.

    • VCD:Computational Dependency. Requires matching experimental spectra with DFT-calculated spectra. If the theoretical model (conformational ensemble) is inaccurate, the assignment is invalid.

X-ray vs. Chiral HPLC
  • Method: Comparison of retention times against a known standard.

  • Comparison:

    • X-ray (HCl Salt):Ab Initio. Does not require a reference standard of known configuration.

    • HPLC:Relative. You cannot assign "R" or "S" to a peak without first having a reference standard (often characterized by X-ray).

Summary of Performance Data
FeatureX-ray Crystallography (HCl Salt) NMR (Mosher's) VCD Spectroscopy
Certainty Absolute (100%) High (90-95%)High (90-95%)
Sample State Single Crystal (Solid)SolutionSolution
Sample Qty ~1-5 mg (Recoverable)~5-10 mg (Destructive)~5-10 mg (Recoverable)
Time to Result 1-3 Days (Growth dependent)4-8 Hours1-2 Days (Calculation heavy)
Prerequisite Crystallizability Derivatization ReagentsDFT Computational Resources

Part 3: Experimental Protocol for Data Generation

To generate the X-ray data for 1-Cyclobutylbut-3-yn-2-amine hydrochloride, follow this self-validating workflow.

Phase 1: Crystallization (Vapor Diffusion)
  • Dissolution: Dissolve 10 mg of the amine hydrochloride in a minimum volume (approx. 0.5 mL) of Methanol or Ethanol .

  • Filtration: Pass through a 0.22

    
    m PTFE filter to remove nucleation sites (dust).
    
  • Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing a volatile anti-solvent, such as Diethyl Ether or Hexane .

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C. The anti-solvent will slowly diffuse into the alcohol, reducing solubility and promoting high-quality crystal growth over 24-72 hours.

Phase 2: Data Collection & Reduction[1]
  • Mounting: Select a crystal with sharp edges (approx. 0.1 x 0.1 x 0.2 mm).[4] Mount on a Kapton loop using cryo-oil.

  • Cooling: Immediately cool to 100 K using a nitrogen stream. This reduces thermal vibration of the flexible cyclobutyl ring.

  • Collection: Collect a full sphere of data using Cu K

    
     radiation  (
    
    
    
    Å). Note: Mo radiation is less effective for the anomalous signal of Chlorine.
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL). Check the Flack parameter explicitly.

Part 4: Visualization of Structural Determination Workflow

StructuralElucidation Start Unknown Enantiomer: 1-Cyclobutylbut-3-yn-2-amine Decision Is Single Crystal Available? Start->Decision Path_Xray Route A: X-ray Crystallography (Preferred) Decision->Path_Xray Yes / Possible Path_NMR Route B: NMR / VCD (Alternative) Decision->Path_NMR No (Amorphous) Step_Salt Form HCl Salt (Enhance Anomalous Scattering) Path_Xray->Step_Salt Step_Deriv Derivatize w/ Chiral Agent (e.g., Mosher's Acid) Path_NMR->Step_Deriv Step_Cryst Vapor Diffusion (MeOH / Et2O) Step_Salt->Step_Cryst Step_Data Collect Data (Cu K-alpha) Calculate Flack Parameter Step_Cryst->Step_Data Result_Xray Absolute Config Defined (Flack ~ 0.0) Step_Data->Result_Xray Step_Spec Analyze Chemical Shifts (Delta-delta) Step_Deriv->Step_Spec Result_NMR Probable Config Assigned (Indirect Evidence) Step_Spec->Result_NMR

Caption: Decision matrix for absolute configuration. X-ray (Green path) offers direct confirmation via the Flack parameter, whereas NMR (Red path) relies on indirect chemical shift correlation.

References

  • Huang, J., et al. (2021). "Asymmetric copper-catalyzed propargylic amination with amine hydrochloride salts." Chemical Communications, 57, 4674-4677. Link

    • Key Reference: Establishes the protocol for crystallizing propargylic amine hydrochloride salts for X-ray determin
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

    • Key Reference: The foundational text for the Flack Parameter used to validate absolute configur
  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. Link

    • Key Reference: Comprehensive guide to the "Altern

Sources

Validation

biological assay comparison of cyclobutyl amine derivatives

Biological Assay Comparison: Cyclobutyl Amine Derivatives in Drug Discovery Executive Summary: The "Goldilocks" Ring System In modern medicinal chemistry, the cyclobutyl amine moiety has emerged as a critical bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Assay Comparison: Cyclobutyl Amine Derivatives in Drug Discovery

Executive Summary: The "Goldilocks" Ring System

In modern medicinal chemistry, the cyclobutyl amine moiety has emerged as a critical bioisostere, occupying a "Goldilocks" zone between the high ring strain/reactivity of cyclopropyl amines and the metabolic liability of larger cycloalkyls like cyclopentyl or cyclohexyl amines.

This guide provides a technical comparison of cyclobutyl amine derivatives against their structural analogs. It focuses on the biological assay workflows required to validate their performance, using the optimization of the IDH1 inhibitor Ivosidenib (AG-120) as a primary case study.

Structural & Mechanistic Rationale

Before designing assays, researchers must understand why this substitution is made. The biological performance of cyclobutyl amines is driven by two factors: Conformational Puckering and Metabolic Blocking .

Conformational Analysis

Unlike the planar cyclopropyl ring or the flexible chair/boat conformations of cyclohexyl rings, the cyclobutyl ring adopts a "puckered" conformation (~30° dihedral angle). This rigidifies the amine vector, potentially locking the substituent into a bioactive conformation without the entropic penalty of flexible alkyl chains.

Metabolic "Soft Spots"

A primary failure mode for alkyl amines is oxidative dealkylation or hydroxylation by Cytochrome P450 (CYP) enzymes.

  • Cyclohexyl/Cyclopentyl: Prone to extensive hydroxylation at the C3/C4 positions.

  • Cyclopropyl: While metabolically stable to simple hydroxylation, the ring strain can lead to CYP-mediated ring opening, forming reactive radical intermediates (mechanism-based inhibition).

  • Cyclobutyl: Offers reduced lipophilicity (LogD) compared to cyclohexyl and fewer accessible sites for oxidation, especially when substituted (e.g., fluorinated).

MetabolicStability Cyclohexyl Cyclohexyl Amine (High Liability) Metabolism CYP450 Oxidation Cyclohexyl->Metabolism Rapid Hydroxylation (C3/C4 positions) Cyclopropyl Cyclopropyl Amine (Risk: Ring Opening) Cyclopropyl->Metabolism Radical Cation Ring Opening Cyclobutyl Cyclobutyl Amine (Optimal Stability) Cyclobutyl->Metabolism Sterically Compact Resistant to Oxidation

Figure 1: Comparative metabolic fate of cycloalkyl amines. Cyclobutyl amines minimize both oxidative clearance and reactive metabolite formation.

Case Study: The Ivosidenib Optimization

The development of Ivosidenib (AG-120) , a first-in-class inhibitor of mutant IDH1 for acute myeloid leukemia, provides definitive experimental data supporting the cyclobutyl switch.

The Challenge: Early lead compounds containing a cyclohexyl amine exhibited excellent potency but suffered from rapid metabolic clearance due to extensive oxidation of the cyclohexyl ring.

The Solution: Replacing the cyclohexyl ring with a 1,1-difluorocyclobutyl moiety.

  • Result: This substitution reduced lipophilicity and blocked metabolic soft spots, shifting the compound from high to medium/low clearance while maintaining target engagement.

Comparative Data: Cyclohexyl vs. Cyclobutyl Analog

Data reconstructed from Popiciu et al. and ACS Med. Chem. Lett. (2018).

FeatureCyclohexyl Analog (Precursor)Difluorocyclobutyl Analog (Ivosidenib)Impact
Structure 6-membered ring, flexible4-membered ring, rigid, fluorinatedReduced steric bulk
IDH1 Potency (IC50) < 10 nM (High)~ 20-50 nM (Moderate)~5-fold loss in potency (acceptable)
Microsomal Stability (Cl_int) High (>100 µL/min/mg)Low/Medium (<20 µL/min/mg)>5x improvement in stability
Lipophilicity (cLogP) ~ 4.5~ 3.2Improved solubility & unbound fraction

Experimental Protocols

To validate cyclobutyl derivatives in your own campaign, you must run a paired assay workflow: Metabolic Stability (the differentiator) and Target Potency (the control).

Protocol A: Microsomal Stability Assay (The Critical Test)

Objective: Quantify Intrinsic Clearance (CLint) to verify the stability advantage of the cyclobutyl ring.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (or 1 mM NADPH final).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm to 37°C.

  • Inoculation: Spike test compounds to 1 µM final concentration (keep DMSO <0.1%).

  • Initiation: Add NADPH (1 mM) to start the reaction.[1]

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot ln(% remaining) vs. time. The slope


 is the elimination rate constant.


Protocol B: Enzymatic Potency Assay (IDH1 Example)

Objective: Ensure the ring contraction does not destroy binding affinity.

Reagents:

  • Recombinant IDH1 (R132H mutant).[2]

  • Substrates:

    
    -Ketoglutarate (
    
    
    
    -KG), NADPH.[2]
  • Detection: Diaphorase/Resazurin coupled system (fluorescence readout).

Workflow:

  • Incubation: Incubate Enzyme (2 nM) with Test Compound (serial dilution) for 60 mins at RT (equilibrium binding).

  • Reaction Start: Add Substrate Mix (1 mM

    
    -KG + 4 µM NADPH).
    
  • Monitor: Measure consumption of NADPH (Ex 340nm / Em 460nm) or coupled fluorescence over 45 minutes.

  • Validation: Calculate IC50. A shift of >10x compared to the cyclohexyl analog suggests the "pucker" of the cyclobutyl ring clashes with the binding pocket.

Visualizing the Assay Logic

The following diagram illustrates the decision tree for evaluating cyclobutyl amine derivatives.

AssayWorkflow Start Candidate Design: Cyclobutyl Amine Analog Step1 Step 1: Enzymatic Potency (IC50 vs Reference) Start->Step1 Decision1 Potency Retained? Step1->Decision1 Step2 Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Decision1->Step2 Yes (<5x loss) Redesign Redesign: Add Fluorine/Methyl Decision1->Redesign No (>10x loss) ResultA High Clearance (Oxidation at Ring?) Step2->ResultA t1/2 < 15 min ResultB Low Clearance (Stable) Step2->ResultB t1/2 > 60 min ResultA->Redesign Step3 Step 3: GSH Trapping (Check for Reactive Metabolites) ResultB->Step3 Final Lead Candidate Selected Step3->Final No Adducts

Figure 2: Decision matrix for validating cyclobutyl amine bioisosteres. Note the critical checkpoint at Step 2 (Stability).

References

  • Popiciu, S.R., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers. ACS Medicinal Chemistry Letters.[3]

  • Wernevik, J., et al. (2020). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[4][5] Springer Nature Experiments.

  • Kalgutkar, A.S. (2020). Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts? Biochemical Pharmacology.[4][6]

  • BPS Bioscience. (2024). IDH1 (R132H) Assay Kit Protocol and Data Sheet.[2]

  • Cyprotex. (2025). Microsomal Stability Assay Protocol for Drug Discovery.[1][7]

Sources

Comparative

Melting Point Determination and Validation for Amine Salts: A Comparative Guide

Executive Summary For pharmaceutical researchers, the melting point (MP) of an amine salt is not merely a physical constant; it is a critical indicator of solid-state stability and purity. However, amine salts present a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical researchers, the melting point (MP) of an amine salt is not merely a physical constant; it is a critical indicator of solid-state stability and purity. However, amine salts present a unique analytical hazard: simultaneous melting and decomposition.

Standard capillary methods (USP <741>) often fail for these compounds because the visual "melt" is actually a chemical degradation event (dehydrohalogenation), leading to non-reproducible data. This guide outlines why traditional methods fall short and establishes a Thermogravimetric-Calorimetric (TGA-DSC) coupled workflow as the authoritative validation standard.

Part 1: The Challenge of Amine Salts

The Physics of Failure

In organic amine salts (e.g., hydrochlorides, mesylates), the crystal lattice is held together by strong ionic interactions. Theoretically, the melting point represents the thermal energy required to overcome these lattice forces.[1]

However, the thermal stability of the protonated amine bond is often lower than the lattice energy. Upon heating, the salt may undergo proton transfer before the liquid phase forms:



This is not melting; it is chemical decomposition.

  • Capillary Consequence: The sample darkens, shrinks, or "wets" the glass due to impurities formed in situ. The observer records a "melting range" that is actually a "decomposition range," which varies wildly with heating rate.

  • DSC Consequence: A sharp endotherm (melting) is replaced by a broad, noisy endotherm overlaid with baseline shifts (decomposition).

Part 2: Method Comparison

The following table objectively compares the three primary techniques available to the researcher.

FeatureCapillary Method (USP <741>) DSC (Differential Scanning Calorimetry) TGA (Thermogravimetric Analysis)
Primary Output Visual Range (Onset to Clear Point)Heat Flow (Endotherm/Exotherm)Mass Change (%)
Precision Low (

1–2°C subjective)
High (

0.1°C)
High (0.1

g sensitivity)
Decomposition Handling Poor. Visual cues (darkening) are often missed or misinterpreted as melting.Moderate. Can distinguish melt (sharp) from decomp (broad), but signals often overlap.Excellent. Definitive proof of decomposition (mass loss) vs. true melt (no mass loss).
Sample Requirement High (mg scale)Low (2–5 mg)Low (2–10 mg)
Throughput High (Rapid QC checks)Low (Detailed characterization)Low (Detailed characterization)
Best Use Case Routine QC of stable compounds.Thermodynamic purity & polymorphism.Distinguishing solvates & decomposition.

Part 3: Strategic Protocol (The "Gold Standard")

To validate the melting point of an amine salt, you cannot rely on a single technique. You must employ a Self-Validating Orthogonal Workflow .

Diagram 1: Method Selection Logic

Caption: Decision matrix for selecting the appropriate thermal analysis technique based on sample properties.

MethodSelection Start Start: Amine Salt MP IsKnown Is Stability Known? Start->IsKnown Capillary Capillary Method (USP <741>) IsKnown->Capillary Stable & Routine TGA_First Run TGA First (Screening) IsKnown->TGA_First Unknown/Unstable MassLoss Mass Loss > 1%? TGA_First->MassLoss DSC_Std DSC (Standard Pan) 10°C/min MassLoss->DSC_Std No (Pure Melt) DSC_Pin DSC (Pinhole/Hermetic) High Rate (20°C/min) MassLoss->DSC_Pin Yes (Decomp/Solvate)

Step-by-Step Experimental Protocol
Phase 1: The Scout (TGA)

Objective: Determine the "Safe Window" and distinguish solvates.

  • Sample Prep: Load 3–5 mg of finely ground salt into an open platinum or ceramic pan.

  • Method: Ramp from ambient to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis:

    • Stepwise Mass Loss < 100°C: Indicates surface moisture or low-boiling solvates.

    • Mass Loss at Onset: If mass loss begins exactly at the onset of the thermal event, the sample is decomposing, not melting.

    • Zero Mass Loss: If the baseline is flat through the transition, it is a true melt.

Phase 2: The Measurement (DSC)

Objective: Determine the thermodynamic melting point.

  • Pan Selection:

    • Scenario A (Stable): Standard crimped aluminum pan.

    • Scenario B (Decomposing/Volatile):Pinhole Lid . Pierce the lid with a laser or needle. This allows volatile decomposition products (HCl gas) to escape, preventing pan deformation while maintaining enough pressure to minimize sublimation.

  • Heating Rate:

    • Standard: 10°C/min.

    • For Decomposing Salts: Increase to 20°C/min . A faster rate can sometimes "outrun" the kinetic decomposition process, allowing the thermodynamic melting endotherm to appear before the sample degrades.

  • The "Heat-Cool-Heat" Validation (Crucial Step):

    • Ramp to 10°C past the melt.

    • Cool back to baseline.

    • Ramp again.

    • Interpretation: If the melting endotherm disappears or shifts significantly in the second heat, the compound decomposed during the first melt. If it reappears identical, the compound is stable.

Part 4: Data Interpretation & Validation

Diagram 2: The Validation Workflow

Caption: Integrated workflow for validating melting points and distinguishing decomposition events.

ValidationFlow Exp Experimental Data TGA_Check Check TGA Trace Exp->TGA_Check DSC_Check Check DSC Endotherm TGA_Check->DSC_Check No loss or Continuous loss Res_Solvate Result: Solvate Desolvation (Not a Melt) TGA_Check->Res_Solvate Step loss < MP Res_Decomp Result: Melt w/ Decomposition (Report Onset Only) DSC_Check->Res_Decomp Broad Peak + Noisy Baseline (TGA confirms mass loss) Res_True Result: True Thermodynamic Melt (Valid MP) DSC_Check->Res_True Sharp Peak + Flat Baseline (TGA flat)

Interpretation Guide
ObservationDiagnosisAction
DSC: Sharp Endotherm TGA: Flat BaselineTrue Melting Point Report DSC Onset Temperature (not Peak).
DSC: Broad Endotherm TGA: Continuous Mass LossDecomposition Report as "Melting with decomposition" (

). Use fast scan DSC (20°C/min).
DSC: Endotherm followed by Exotherm TGA: Flat then LossMelt-Recrystallization Common in polymorphism. The sample melts, then recrystallizes into a stable form.[2]
DSC: Two distinct Endotherms TGA: Step loss at first peakSolvate/Hydrate The first event is desolvation (pseudo-melt). The second is the melt of the anhydrate.
Reporting Standards

When publishing or filing regulatory documents (IND/NDA), scientific integrity requires precise language:

  • Incorrect: "MP = 185°C" (If decomposition occurred).

  • Correct: "

    
     = 185.2°C (DSC, 10°C/min); decomposition observed via TGA."
    

References

  • United States Pharmacopeia (USP). <741> Melting Range or Temperature.[3][4] USP-NF.[5]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry.[6][7][8][9][10][11] Journal of Thermal Analysis and Calorimetry.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook.

  • TA Instruments. Thermal Analysis Applications in the Pharmaceutical Industry.[8][9]

  • Aubuchon, S. R. TGA/DSC: A Simple Comparison Guide for Pharmaceutical Testing. ResolveMass Laboratories.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Cyclobutylbut-3-yn-2-amine Hydrochloride

[1] Executive Summary & Immediate Safety Directive 1-Cyclobutylbut-3-yn-2-amine hydrochloride is a bifunctional building block containing a secondary amine (as a hydrochloride salt) and a terminal alkyne. While the amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Safety Directive

1-Cyclobutylbut-3-yn-2-amine hydrochloride is a bifunctional building block containing a secondary amine (as a hydrochloride salt) and a terminal alkyne. While the amine-HCl moiety presents standard corrosive/irritant hazards, the terminal alkyne introduces a specific, often overlooked risk: Explosive Acetylide Formation .

CORE DIRECTIVE: Under no circumstances should waste streams containing this compound be commingled with heavy metal solutions (specifically Silver, Copper, or Mercury). Doing so can generate shock-sensitive metal acetylides that may detonate in waste drums or plumbing lines.

Hazard Assessment & Technical Rationale

To dispose of this chemical safely, you must understand the causality behind the protocols. We are managing two distinct reactive centers:

A. The Terminal Alkyne ( )

The proton on the terminal alkyne is weakly acidic (


).[1] In the presence of certain metal ions, it undergoes a substitution reaction to form metal acetylides.[2]
  • Risk: Copper(I) acetylide (

    
    ) and Silver acetylide (
    
    
    
    ) are thermodynamically unstable and highly shock-sensitive when dry.
  • Operational Implication: Never use metal spatulas (copper/brass) for handling. Never pour liquid waste into drains (copper plumbing risk).

B. The Amine Hydrochloride ( )
  • Risk: The salt is acidic and likely hygroscopic. Upon contact with moisture/mucous membranes, it hydrolyzes to release

    
    , causing severe irritation or chemical burns.
    
  • Operational Implication: All disposal must occur in a fume hood; PPE must include nitrile gloves and safety goggles.

C. Cyclobutane Ring
  • Risk: High ring strain (

    
    ). While generally stable at room temperature, it adds to the overall energy content of the molecule, making incineration the preferred destruction method over chemical neutralization.
    

Critical Incompatibility Visualization

The following diagram illustrates the specific chemical pathway that must be avoided during waste segregation.

AcetylideRisk Compound 1-Cyclobutylbut-3-yn-2-amine HCl (Terminal Alkyne) Reaction Deprotonation & Metal Insertion Compound->Reaction  Source A MetalSource Waste Stream Contaminant (Cu+, Ag+, Hg+) MetalSource->Reaction  Source B Result Metal Acetylide Precipitate (SHOCK SENSITIVE EXPLOSIVE) Reaction->Result  Precipitation

Figure 1: Mechanism of explosive acetylide formation. Segregation from metal salts is critical.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, contaminated weighing boats, solid spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal cans.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 1-Cyclobutylbut-3-yn-2-amine HCl.

    • Hazard Checkboxes: Toxic, Corrosive.[3]

    • Special Note: Write "TERMINAL ALKYNE - NO METALS" clearly on the label.

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Organic Waste."

  • Disposal Path: Lab Pack for incineration via a licensed hazardous waste contractor.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Filtrates, reaction solvents containing the compound.

  • Solvent Identification: Determine the primary solvent (e.g., DCM, Methanol, THF).

  • pH Check: If the waste is aqueous or alcoholic, check pH. If

    
    , the risk of acetylide formation increases significantly. Adjust to neutral/slightly acidic (pH 5-7) using dilute HCl or Acetic Acid to suppress the acetylide anion.
    
  • Segregation Decision:

    • Halogenated Solvent (DCM/Chloroform): Segregate to "Halogenated Waste."

    • Non-Halogenated (MeOH/THF): Segregate to "Non-Halogenated Organic Waste."

  • The "Copper Check": Verify that the waste container has never been used for copper-catalyzed "Click Chemistry" (CuAAC) waste. Even trace residues are dangerous.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid BinA Bin A: Solid Organic Label: 'No Metals' Solid->BinA MetalCheck Contains Heavy Metals? (Cu, Ag, Hg) Liquid->MetalCheck SolventCheck Solvent Type? MetalCheck->SolventCheck No BinD Bin D: High Hazard Metal Waste (Segregated Stream) MetalCheck->BinD Yes (CRITICAL STOP) BinB Bin B: Halogenated SolventCheck->BinB Halogenated BinC Bin C: Non-Halogenated SolventCheck->BinC Non-Halogenated

Figure 2: Operational decision tree for waste segregation.

Emergency Procedures (Spills)

ScenarioImmediate ActionDecontamination Protocol
Solid Spill Evacuate area. Don PPE (Double Nitrile Gloves, N95/P100 Respirator).Do not sweep vigorously (dust explosion risk). Cover with inert absorbent (Vermiculite). Scoop gently into HDPE pail using a plastic scoop.
Liquid Spill Extinguish ignition sources. Ventilate.Absorb with sand or vermiculite. Wash area with soap and water.[4] Collect all rinsate as hazardous waste.[5]
Skin Contact Remove contaminated clothing immediately.[4][3][6][7][8][9]Flush with water for 15 minutes. The HCl salt will cause burns; do not wait for pain to develop. Seek medical attention.

Regulatory & Classification Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications. Note: As a custom research chemical, it may not have a specific UN number, so generic "Not Otherwise Specified" (N.O.S.) codes are used.

ParameterClassification
DOT Shipping Name Corrosive solid, acidic, organic, n.o.s.[8] (contains propargyl amine derivative)
UN Number UN 3261 (Solid) or UN 2735 (Amines, liquid, corrosive, n.o.s.)
Hazard Class 8 (Corrosive)
Packing Group II or III
RCRA Waste Code Not explicitly P- or U-listed. Classify by characteristic: D002 (Corrosive) if pH < 2. D001 (Ignitable) if in flammable solvent.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Propargylamine. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Acetylene and Acetylides Reactivity. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Cyclobutylamine Hydrochloride. Retrieved from

  • BenchChem. (2025).[10] Proper Disposal Procedures for SP-Alkyne. Retrieved from

Sources

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